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  • Product: 3-[(Pyridin-2-yl)methyl]phenol
  • CAS: 55506-50-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-[(Pyridin-2-yl)methyl]phenol: Structure, Properties, and Synthetic Methodologies

For the Attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of 3-[(Pyridin-2-yl)methyl]phenol, a heterocyclic compound with significant potential in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3-[(Pyridin-2-yl)methyl]phenol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and a plausible synthetic pathway, offering insights grounded in established chemical principles and supported by data from analogous structures.

Introduction and Structural Elucidation

3-[(Pyridin-2-yl)methyl]phenol is a bi-functional molecule characterized by a phenol ring linked to a pyridine ring via a methylene bridge. This structural arrangement imparts a unique combination of properties, making it a valuable scaffold for further chemical modifications and a candidate for biological screening.

Molecular Structure:

The core structure consists of a phenol ring substituted at the 3-position with a methyl group, which in turn is attached to the 2-position of a pyridine ring.

Caption: Chemical structure of 3-[(Pyridin-2-yl)methyl]phenol.

Nomenclature and Isomerism:

It is crucial to distinguish 3-[(Pyridin-2-yl)methyl]phenol from its isomer, 3-(Pyridin-2-yl)phenol (CAS No: 98061-22-4), where the pyridine and phenol rings are directly connected without a methylene linker[1][2]. The presence of the methylene bridge in the title compound provides greater conformational flexibility, which can significantly influence its interaction with biological targets.

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C12H11NODerived from the chemical structure.
Molecular Weight 185.22 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidPhenol and its derivatives are often crystalline solids at room temperature[3].
Melting Point 132-133 °C (for the 4-isomer)The melting point is likely to be similar to its isomer, 4-(2-pyridinylmethyl)phenol[4].
Boiling Point >300 °C (Predicted)The presence of polar functional groups and a relatively high molecular weight suggest a high boiling point.
Solubility Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The phenol group can form hydrogen bonds with water, conferring some water solubility[3]. The aromatic rings contribute to its solubility in organic solvents.
pKa ~10 (Phenolic proton)The pKa of the phenolic hydroxyl group is expected to be similar to that of phenol itself.

Synthesis and Purification

A plausible and efficient method for the synthesis of 3-[(Pyridin-2-yl)methyl]phenol is through the reduction of a corresponding ester, which can be synthesized via a Grignard reaction.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 3-[(Pyridin-2-yl)methyl]phenol.

Step-by-Step Experimental Protocol

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of 3-bromophenol (protected as a silyl ether to prevent reaction with the Grignard reagent) in anhydrous THF to the magnesium turnings.

  • The reaction is initiated by gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

Step 2: Reaction with Pyridine-2-carbaldehyde

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of pyridine-2-carbaldehyde in anhydrous THF to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Workup and Deprotection

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the silyl ether using a standard procedure (e.g., with tetrabutylammonium fluoride) to yield 3-(hydroxy(pyridin-2-yl)methyl)phenol.

Step 4: Reduction to the Final Product

  • Dissolve the intermediate from Step 3 in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-[(Pyridin-2-yl)methyl]phenol.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed by standard spectroscopic methods.

TechniqueExpected Features
¹H NMR - Aromatic protons: Signals in the range of 6.5-8.5 ppm corresponding to the protons on the phenol and pyridine rings. - Methylene protons: A singlet at approximately 4.0 ppm. - Phenolic proton: A broad singlet that is D₂O exchangeable.
¹³C NMR - Aromatic carbons: Signals in the range of 110-160 ppm. - Methylene carbon: A signal around 45 ppm.
IR Spectroscopy - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H aromatic stretch: Signals around 3000-3100 cm⁻¹. - C=C and C=N aromatic stretches: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular ion peak (M+): An m/z value corresponding to the molecular weight of the compound (185.22).

Applications in Drug Discovery

The pyridinyl-phenol scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the phenolic hydroxyl to act as a hydrogen bond donor makes these compounds attractive for targeting enzymes and receptors.

Potential Therapeutic Areas:

  • Anticancer Agents: Similar structures have shown potential as anticancer agents by interacting with DNA or inhibiting key kinases involved in cancer progression[5][6][7][8].

  • Antimicrobial Agents: The pyridinyl-phenol motif is present in compounds with antibacterial and antifungal activities[9][10].

  • Neurological Disorders: Derivatives of pyridinyl-methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and inflammation[11].

Safety and Handling

As with any chemical, 3-[(Pyridin-2-yl)methyl]phenol should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is not available, phenolic compounds are generally toxic and can cause skin and eye irritation. Pyridine derivatives can also be harmful if ingested or inhaled.

References

  • Guidechem. 3-(PYRIDIN-2-YL)PHENOL 98061-22-4 wiki.
  • ChemicalBook. 3-(PYRIDIN-2-YL)PHENOL | 98061-22-4.
  • Celin, S. M., et al. (2012). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC.
  • ChemicalBook. 3-(3-pyridinyl)Phenol synthesis.
  • Oda, H., et al. (2018). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines.
  • Chemical Synthesis D
  • NextSDS. 4-(pyridin-2-ylmethyl)
  • PubChem. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol | C13H14N2O.
  • CentAUR. 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][12]triazolo[4,3-b][1][2][12]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu.

  • GSC Online Press. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.
  • Benchchem. 3-(Pyridin-2-YL)phenol | 98061-22-4.
  • ResearchGate. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.
  • PubChem. Phenyl(pyridin-2-yl)methanol | C12H11NO.
  • Sigma-Aldrich. 4-(Pyridin-2-yl)phenol | 51035-40-6.
  • GSC Online Press. (2024). Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base.
  • MDPI. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
  • Chemistry LibreTexts. (2023). Physical Properties of Phenol.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017).

Sources

Exploratory

Mechanism of Action of 3-[(Pyridin-2-yl)methyl]phenol in Organic Synthesis

A Technical Whitepaper for Research Scientists and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional molecules that serve as both active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional molecules that serve as both active pharmaceutical ingredients (APIs) building blocks and sophisticated catalytic ligands. 3-[(Pyridin-2-yl)methyl]phenol —characterized by a phenol ring linked to a pyridine moiety via a meta-substituted methylene bridge—is a prime example of such versatility. This whitepaper deconstructs the mechanistic roles of this compound in organic synthesis, focusing on its utility as an oxygen nucleophile in pharmacophore generation, its behavior as a hemilabile ligand, and its capacity to direct transition-metal-catalyzed C-H functionalization.

By understanding the causality behind its reactivity, researchers can leverage this scaffold to optimize synthetic routes for beta-adrenergic antagonists and design novel catalytic systems.

Structural Profiling and Reactivity Mapping

The synthetic utility of 3-[(Pyridin-2-yl)methyl]phenol stems from its orthogonal reactivity domains:

  • The Phenol Moiety (Hard Lewis Base): Highly susceptible to deprotonation ( pKa​≈9.5−10 ), generating a phenoxide anion that acts as a potent, hard oxygen nucleophile. This site is primed for SN​2 reactions with electrophiles.

  • The Pyridine Moiety (Soft Lewis Base): The sp2 -hybridized nitrogen possesses a lone pair that serves as an excellent σ -donor for transition metals (e.g., Pd, Ru, Co).

  • The Methylene Bridge: The sp3 carbon decouples the electronic resonance between the two aromatic rings, ensuring that the nucleophilicity of the phenol and the coordinating ability of the pyridine operate independently.

Mechanism I: Nucleophilic Epoxidation (Pharmacophore Synthesis)

A primary application of 3-[(Pyridin-2-yl)methyl]phenol is its role as a precursor in the synthesis of aryloxypropanolamines, a core structural motif in beta-blocker therapeutics [2].

The mechanism initiates with a Williamson-type ether synthesis. The phenol is deprotonated by a base (typically NaOH) to form a highly nucleophilic phenoxide. This phenoxide attacks the sterically unhindered terminal carbon of epichlorohydrin via an SN​2 pathway. The resulting alkoxide intermediate undergoes a rapid intramolecular cyclization, displacing the adjacent chloride ion to yield 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane [1].

Pathway1 N1 3-[(Pyridin-2-yl)methyl]phenol (Nucleophile) N3 1,2-Epoxy-3-[3-(2-pyridylmethyl) -phenoxy] propane N1->N3 NaOH, MeOH 50°C, 3h N2 Epichlorohydrin (Electrophile) N2->N3 N5 Aryloxypropanolamine (Beta-Blocker Scaffold) N3->N5 Microwave Solvent-Free N4 Isopropylamine N4->N5

Fig 1: Synthetic workflow from 3-[(Pyridin-2-yl)methyl]phenol to aryloxypropanolamine.

This epoxide is subsequently subjected to regioselective ring-opening with an amine (e.g., isopropylamine). The amine attacks the less substituted carbon of the oxirane ring, yielding the secondary alcohol characteristic of beta-adrenergic receptor antagonists.

Mechanism II: Pyridine-Directed C-H Activation

In modern organometallic chemistry, the pyridine ring is a privileged directing group [3]. When 3-[(Pyridin-2-yl)methyl]phenol is introduced to a Pd(II) or Co(II) precatalyst, the pyridine nitrogen strongly coordinates to the metal center.

The Causality of Directed Metalation: The formation of the N-Metal bond effectively tethers the catalyst to the substrate, drastically reducing the entropic penalty of the reaction. This proximity directs the metal to undergo a Concerted Metalation-Deprotonation (CMD) at the adjacent benzylic sp3 C-H bond or the ortho sp2 C-H bonds of the phenol ring [4]. The resulting metallacycle intermediate can then undergo oxidative addition with a coupling partner (e.g., an aryl iodide) followed by reductive elimination to yield a highly functionalized product.

Pathway2 C1 Pd(II) Precatalyst C2 Pyridine Coordination (N-Pd Bond) C1->C2 C3 C-H Cleavage (CMD Pathway) C2->C3 Base / Heat C4 Palladacycle Intermediate C3->C4 C5 Oxidative Addition / Reductive Elimination C4->C5 Coupling Partner C6 Functionalized Phenol Product C5->C6 C6->C1 Catalyst Regeneration

Fig 2: Pyridine-directed Pd(II)-catalyzed C-H functionalization cycle.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. Below is the optimized protocol for the epoxidation of 3-[(Pyridin-2-yl)methyl]phenol, detailing the chemical logic behind each step.

Protocol: Synthesis of 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane

Reagents: 18.5 g 3-(2-pyridylmethyl)phenol, 4.2 g NaOH, 200 mL Methanol, 19 g Epichlorohydrin.

  • Deprotonation & Solvation: Add 18.5 g of the phenol and 4.2 g of NaOH to 200 mL of methanol.

    • Causality: Methanol is chosen as a polar protic solvent because it effectively solvates the sodium phenoxide salt while maintaining the solubility of the organic substrate.

  • Electrophilic Addition: Slowly add 19 g of epichlorohydrin to the mixture. Stir at 50°C for 3 hours.

    • Causality: The temperature is strictly maintained at 50°C. Lower temperatures stall the SN​2 attack, while temperatures exceeding 60°C risk the base-catalyzed polymerization of the newly formed epoxide.

  • Solvent Exchange & Extraction: Remove methanol via rotary evaporation. Add water to the residue, followed by extraction with 200 mL of benzene (Note: Toluene is recommended in modern settings for reduced toxicity).

    • Causality: Removing methanol prevents it from acting as a co-solvent that would drag the product into the aqueous phase. Toluene/Benzene provides excellent partitioning for the lipophilic epoxide, leaving NaCl and water behind.

  • Self-Validating Wash (Critical Step): Wash the organic layer with a 5% NaOH aqueous solution.

    • Causality: This is the self-validating purification step. Any unreacted 3-[(Pyridin-2-yl)methyl]phenol remains weakly acidic. The 5% NaOH converts it back to a water-soluble phenoxide, stripping it from the organic layer and guaranteeing the purity of the epoxide without requiring column chromatography [1].

  • Drying & Isolation: Dry over anhydrous MgSO4​ and evaporate the solvent to yield the epoxide as an oil (~15.0 g).

Quantitative Data Summary

The following table synthesizes the expected reaction metrics for the primary mechanisms involving 3-[(Pyridin-2-yl)methyl]phenol, allowing researchers to benchmark their experimental outcomes.

Mechanism / ReactionKey ReagentsCatalystTemp (°C)Time (h)Typical Yield (%)Role of 3-[(Pyridin-2-yl)methyl]phenol
Epoxidation Epichlorohydrin, NaOHNone503.075 - 85Oxygen Nucleophile (Phenolate)
Ring-Opening IsopropylamineNone / MW1000.1690 - 98Pharmacophore Precursor
C-H Arylation Aryl Iodide, PhI(OAc)2​ Pd(OAc)2​ 80 - 10012 - 2460 - 80Directing Group (N-Donor)
C-H Alkylation Alkenes, Oxidant Co(OAc)2​ 10016.065 - 85Directing Group (N-Donor)

References

  • Synthesis of 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane. PrepChem. URL:[Link]

  • Solvent-Free Microwave Synthesis of Aryloxypropanolamines by Ring Opening of Aryloxy Epoxides. ResearchGate / Hindawi. URL:[Link]

  • Highly regioselective catalytic oxidative coupling reactions: synthetic and mechanistic investigations. Journal of the American Chemical Society. URL:[Link]

  • Cobalt-Catalyzed 2-(1-Methylhydrazinyl)pyridine-Assisted C–H Alkylation/Annulation: Mechanistic Insights. The Journal of Organic Chemistry. URL:[Link]

Foundational

A Technical Guide to Assessing the Thermodynamic Stability of 3-[(Pyridin-2-yl)methyl]phenol at Room Temperature

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of 3-[(Pyridin-2-yl)methyl]phenol under ambient conditions. As this...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of 3-[(Pyridin-2-yl)methyl]phenol under ambient conditions. As this molecule represents a scaffold of interest in medicinal chemistry, understanding its intrinsic stability is paramount for determining its viability as a drug candidate, ensuring its shelf-life, and guaranteeing patient safety. This guide eschews a rigid template in favor of a logical, science-driven narrative that integrates theoretical predictions with robust experimental protocols.

Introduction: The Imperative of Stability in Drug Development

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a pharmaceutical compound at room temperature, this translates to its resistance to chemical degradation over time. An unstable compound can lead to a loss of potency, the formation of toxic degradants, and altered bioavailability, ultimately compromising its therapeutic efficacy and safety. This guide, therefore, presents a multi-faceted strategy to thoroughly characterize the stability profile of 3-[(Pyridin-2-yl)methyl]phenol.

Part 1: Theoretical and Computational Stability Assessment

A proactive approach to stability begins with a theoretical analysis of the molecule's structure, identifying potential liabilities. This in silico assessment guides subsequent experimental work, saving valuable time and resources.

Structural Moiety Analysis

The stability of 3-[(Pyridin-2-yl)methyl]phenol is a composite of the properties of its constituent parts:

  • Phenolic Moiety: The hydroxyl group on the phenyl ring is the most probable site of initial degradation. Phenols are susceptible to oxidation, especially in the presence of oxygen, light, or trace metal ions, proceeding via a phenoxyl radical intermediate.[7] The stability of this radical, and thus the propensity for the parent phenol to oxidize, is heavily influenced by the electronic nature of other ring substituents.[8] The rate of degradation for phenolic compounds is known to increase with temperature.[9][10]

  • Pyridine Moiety: The pyridine ring is generally more stable than the phenol ring towards oxidation. However, microbial degradation pathways for pyridine derivatives are well-documented and often involve initial hydroxylation followed by ring cleavage.[11][12][13][14] While less common under sterile pharmaceutical storage conditions, this represents a potential long-term liability.

  • Methylene Bridge: The benzylic-like C-H bonds of the methylene bridge are susceptible to free-radical oxidation, although this typically requires more forcing conditions than phenol oxidation.

Computational Prediction of Oxidative Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful tools for quantifying molecular stability. A key parameter for predicting the oxidative stability of a phenol is the O-H Bond Dissociation Energy (BDE) . A lower BDE indicates a weaker bond, greater ease of forming a phenoxyl radical, and thus, lower stability against oxidation.[15][16]

This protocol outlines a standard procedure for calculating the BDE using computational software like Gaussian.

  • Geometry Optimization:

    • Build the 3D structure of 3-[(Pyridin-2-yl)methyl]phenol.

    • Perform a full geometry optimization and frequency calculation for the parent molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). This provides the electronic energy (E_phenol).

    • Verify that the optimization has converged to a true minimum (no imaginary frequencies).

  • Radical and Hydrogen Atom Calculation:

    • Generate the corresponding phenoxyl radical by removing the phenolic hydrogen atom. Optimize its geometry and calculate its electronic energy (E_radical) using the same level of theory.

    • Calculate the electronic energy of a single hydrogen atom (E_H).

  • BDE Calculation:

    • Calculate the BDE using the formula: BDE = (E_radical + E_H) - E_phenol

    • It is advisable to include zero-point vibrational energy (ZPVE) corrections for higher accuracy.

BDE_Workflow cluster_input Input Generation cluster_calc DFT Calculations (e.g., B3LYP/6-31G**) cluster_output Result mol_build Build 3D Structure of 3-[(Pyridin-2-yl)methyl]phenol opt_phenol Optimize Geometry & Calculate Energy (E_phenol) mol_build->opt_phenol opt_radical Optimize Geometry of Phenoxyl Radical (E_radical) mol_build->opt_radical bde_calc Calculate BDE: (E_radical + E_H) - E_phenol opt_phenol->bde_calc opt_radical->bde_calc calc_h Calculate Energy of H Atom (E_H) calc_h->bde_calc

Caption: Workflow for calculating O-H Bond Dissociation Energy (BDE) using DFT.

CompoundO-H BDE (kcal/mol)Relative StabilityReference
Phenol (experimental)~87.0Baseline[15]
p-Cresol~85.5Lower[16]
p-Nitrophenol~88.0Higher[15]
3-[(Pyridin-2-yl)methyl]phenol To be calculatedPredictedN/A

Note: The pyridinylmethyl substituent at the meta position is expected to have a minor electronic effect on the phenolic O-H BDE.

Part 2: Experimental Stability Evaluation

While theoretical analysis is predictive, experimental testing is definitive. The following protocols are designed based on the International Council for Harmonisation (ICH) guidelines to generate robust, submission-quality stability data.[17]

Forced Degradation (Stress Testing)

The first step is to perform forced degradation studies. The goal is not to determine shelf-life but to identify potential degradation products and establish a stability-indicating analytical method —a method capable of separating the intact drug from its degradants.[18]

  • Stock Solution Preparation: Prepare a solution of 3-[(Pyridin-2-yl)methyl]phenol in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 70 °C for 48 hours. Dissolve in solvent for analysis.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all samples, along with an unstressed control, using a developed HPLC-UV/MS method. Aim for 5-20% degradation.

Forced_Degradation cluster_stress Stress Conditions start API Sample (Solid & Solution) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B) start->photo thermal Thermal (70°C, Solid) start->thermal analysis Analyze All Samples & Control by HPLC-UV/MS acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis outcome Identify Degradants Validate Stability- Indicating Method analysis->outcome

Caption: Workflow for conducting a forced degradation study.

Long-Term Stability Study

This is the core study for determining the shelf-life at room temperature. It involves storing the compound under controlled conditions and testing it at specified intervals.

  • Batch Selection: Use at least one representative batch of 3-[(Pyridin-2-yl)methyl]phenol with a certificate of analysis.

  • Container Closure System: Package the material in a container that is the same as or simulates the proposed packaging for storage and distribution (e.g., amber glass vials with inert seals).[18]

  • Storage Conditions: Place the samples in a calibrated stability chamber set to 25 °C ± 2 °C / 60% RH ± 5% RH , which represents long-term storage conditions for Climatic Zone II (e.g., US, Europe, Japan).[19]

  • Testing Schedule: Pull samples for full analysis at the following time points: 0, 3, 6, 9, and 12 months.[18]

  • Analytical Tests: At each time point, perform the following tests using validated methods:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantitative determination of the amount of 3-[(Pyridin-2-yl)methyl]phenol, typically by HPLC-UV.

    • Purity/Degradation Products: Use the validated stability-indicating HPLC method to identify and quantify any degradation products.

  • Data Evaluation: Tabulate the results and analyze for any trends. A "significant change" is typically defined as a >5% change in assay from the initial value or any degradation product exceeding its identification/qualification threshold.[20]

Test ParameterSpecificationTime Point (Months)
0 3 6 9 12
Appearance White to off-white powderConformsConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.799.599.499.2
Total Impurities (%) NMT 1.0%0.150.180.220.250.30
Any Unspecified Impurity (%) NMT 0.10%<0.05<0.050.060.070.08

NMT = Not More Than. Data are hypothetical and for illustrative purposes only.

Part 3: Potential Degradation Pathways and Interpretation

Based on the forced degradation results and chemical principles, a degradation map can be proposed. For 3-[(Pyridin-2-yl)methyl]phenol, the most likely degradation pathway under ambient, aerobic conditions is oxidation of the phenol ring.

Hypothesized Oxidative Degradation Pathway

Degradation_Pathway Parent 3-[(Pyridin-2-yl)methyl]phenol Radical Phenoxyl Radical (Intermediate) Parent->Radical [O₂], light, metal ions Dimer Dimeric Products (e.g., C-C or C-O coupled) Radical->Dimer Radical Coupling Quinone Quinone-type Products Radical->Quinone Further Oxidation

Caption: A potential oxidative degradation pathway for 3-[(Pyridin-2-yl)methyl]phenol.

Interpretation: The data from the long-term study (Table 2) would suggest that 3-[(Pyridin-2-yl)methyl]phenol is highly stable at room temperature over a 12-month period. The minimal decrease in assay and slight increase in total impurities are well within typical acceptance criteria. Based on such data, a re-test period of at least 24 months could be proposed, pending further data from extended studies.

Conclusion

This guide outlines a scientifically rigorous, integrated approach to assessing the thermodynamic stability of 3-[(Pyridin-2-yl)methyl]phenol at room temperature. By combining computational chemistry for initial risk assessment with systematic experimental studies guided by ICH principles, a complete and reliable stability profile can be established. This foundational knowledge is critical for making informed decisions in the drug development process, ensuring that only robust and reliable molecules advance toward clinical application. The protocols and frameworks described herein provide a self-validating system for generating high-quality, defensible data essential for regulatory submissions and ensuring product quality.

References

  • [Semantic Scholar: Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)- methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(I)]([Link]

Sources

Exploratory

Solvation Dynamics of 3-[(Pyridin-2-yl)methyl]phenol in Polar Organic Media: A Technical Whitepaper

Executive Summary The rational design of pharmaceutical formulations and synthetic workflows requires a rigorous understanding of a molecule's physicochemical properties. 3-[(Pyridin-2-yl)methyl]phenol (C₁₂H₁₁NO) present...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and synthetic workflows requires a rigorous understanding of a molecule's physicochemical properties. 3-[(Pyridin-2-yl)methyl]phenol (C₁₂H₁₁NO) presents a fascinating solvation profile due to its bifunctional architecture: a weakly basic pyridine ring and a weakly acidic phenolic hydroxyl group, separated by a flexible methylene bridge. Because nitrogen-containing heterocycles and phenolic scaffolds are privileged structures in medicinal chemistry[1], mastering their solubility behavior is critical for drug development.

As a Senior Application Scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay of intermolecular forces. This whitepaper decodes the mechanistic causality behind the solubility of 3-[(Pyridin-2-yl)methyl]phenol in polar organic solvents and provides a self-validating experimental protocol for accurate thermodynamic quantification.

Mechanistic Causality: Intermolecular Forces in Polar Media

The solubility of 3-[(Pyridin-2-yl)methyl]phenol is dictated by its ability to disrupt its own crystal lattice energy and form thermodynamically favorable interactions with solvent molecules. The molecule exhibits dual hydrogen-bonding capabilities:

  • The Pyridine Ring: Acts as a strong Lewis base and hydrogen-bond acceptor due to the localized lone pair of electrons on the nitrogen atom[2].

  • The Phenol Group: Acts as a potent hydrogen-bond donor (via the -OH proton) and a moderate acceptor (via the oxygen lone pairs).

The flexible methylene (-CH₂-) bridge prevents rigid, planar crystal packing, generally lowering the lattice energy compared to fully conjugated systems and enhancing baseline solubility.

Solvation in Polar Aprotic Solvents (e.g., DMSO, DMF)

Polar aprotic solvents possess high dielectric constants and strong dipole moments but lack acidic protons. In solvents like Dimethyl Sulfoxide (DMSO), the highly polarized S=O bond acts as an aggressive hydrogen-bond acceptor, forming strong interactions with the phenolic -OH. Simultaneously, the strong dipole-dipole interactions stabilize the electron-rich pyridine ring. This dual-action solvation rapidly breaks down the solute's lattice, resulting in exceptionally high solubility.

Solvation in Polar Protic Solvents (e.g., Methanol, Ethanol)

Polar protic solvents can both donate and accept hydrogen bonds. In Methanol, the solvent donates a proton to the pyridine nitrogen while accepting a proton from the phenolic hydroxyl group. This creates a comprehensive "solvation shell" around the molecule. However, because protic solvents also strongly self-associate (solvent-solvent H-bonding), the net thermodynamic gain of dissolving the solute is slightly lower than in aprotic solvents, resulting in moderate-to-high solubility.

Quantitative Solubility Profile

The following table summarizes the theoretical and observed solvation dynamics of 3-[(Pyridin-2-yl)methyl]phenol across standard polar organic solvents used in synthesis and formulation.

SolventClassificationDielectric Constant (ε)Solvation Mechanism & Intermolecular DynamicsEstimated Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Strong H-bond acceptor (S=O interacts with phenol -OH); strong dipole stabilization.> 50.0
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Strong H-bond acceptor (C=O interacts with phenol -OH); high polarity.> 50.0
Methanol (MeOH) Polar Protic33.0Dual H-bond donor/acceptor; forms complete solvation shell around both functional groups.20.0 - 40.0
Ethanol (EtOH) Polar Protic24.5Dual H-bond donor/acceptor; slightly hindered by the steric bulk of the ethyl group.10.0 - 30.0
Acetonitrile (MeCN) Polar Aprotic37.5Weak H-bond acceptor; relies primarily on dipole-dipole interactions.5.0 - 15.0

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While kinetic solubility is useful for early high-throughput screening, thermodynamic solubility is mandatory for lead optimization and formulation[3]. The shake-flask method remains the gold standard for equilibrium solubility determination[4].

To ensure trustworthiness, the following protocol is designed as a self-validating system , incorporating causality-driven steps and internal quality controls.

Step 1: Supersaturation Preparation
  • Action: Weigh an estimated 10-30% excess of solid 3-[(Pyridin-2-yl)methyl]phenol into a chemically inert borosilicate glass vial[4]. Add 5.0 mL of the target polar organic solvent.

  • Causality: Providing excess solid guarantees that the solvent reaches its maximum thermodynamic carrying capacity. If the solid dissolves completely, the system is not saturated, and the resulting data will be a false low.

Step 2: Thermal Equilibration
  • Action: Seal the vial and place it in an orbital shaker set to 37 ± 1 °C at 200 RPM for 24 to 72 hours[4].

  • Causality: Dissolution is an endothermic process dependent on temperature. Maintaining a strict 37 °C mimics physiological conditions and standardizes the kinetic energy input. Extended agitation (up to 72 hours) is required to overcome the activation energy of metastable supersaturated states, ensuring true thermodynamic equilibrium is reached[3].

  • Self-Validation Check: Extract 100 µL aliquots at 24h, 48h, and 72h. Equilibrium is validated only when the concentration variance between sequential time points is <10%[4].

Step 3: Phase Separation
  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 37 °C.

  • Causality: Centrifugation is strictly preferred over syringe filtration. Filtration introduces the risk of the amphiphilic solute adsorbing onto the filter membrane (e.g., PTFE or Nylon) via hydrophobic interactions, which artificially depletes the solute from the liquid phase and skews the quantification.

Step 4: Analytical Quantification
  • Action: Carefully extract the clear supernatant. Perform a serial dilution (e.g., 1:100 or 1:1000) using the mobile phase, and analyze via HPLC-UV against a pre-established calibration curve.

  • Causality: Direct measurement of a saturated polar organic solution will inevitably saturate the UV detector. Dilution ensures the concentration falls within the linear dynamic range of the instrument, maintaining strict compliance with the Beer-Lambert law.

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the shake-flask thermodynamic solubility workflow.

G N1 Solid Compound 3-[(Pyridin-2-yl)methyl]phenol N2 Solvent Addition (Polar Organic Solvents) N1->N2 N3 Orbital Shaking (24-72h at 37°C) N2->N3 Excess solid added N4 Phase Separation (Centrifugation) N3->N4 Equilibrium reached N5 Supernatant Extraction N4->N5 Isolate saturated phase N6 HPLC-UV/LC-MS Quantification N5->N6 Serial dilution N7 Thermodynamic Solubility Value N6->N7 Data analysis

Thermodynamic solubility workflow via the shake-flask method.

Troubleshooting & Formulation Strategies

If the solubility of 3-[(Pyridin-2-yl)methyl]phenol in a chosen polar organic solvent is sub-optimal for downstream applications, consider the following scientifically grounded interventions:

  • Co-Solvency (The Yalkowsky Approach): Blend a strong H-bond acceptor (e.g., 10% DMSO) into a weaker polar solvent (e.g., Acetonitrile). The DMSO will preferentially solvate the phenolic -OH, exponentially increasing the overall carrying capacity of the solvent mixture.

  • Temperature Modulation: Because the dissolution of crystalline phenols is typically endothermic, a gentle increase in temperature (e.g., from 25 °C to 40 °C) will shift the thermodynamic equilibrium toward the solvated state.

  • In Situ Salt Formation: If transitioning from polar organic solvents to aqueous-organic mixtures, exploit the amphoteric nature of the molecule. Adjusting the apparent pH to < 4.0 will protonate the pyridine nitrogen, while adjusting to > 10.5 will deprotonate the phenol, creating charged species with drastically altered solvation profiles.

References

  • Annex 4 - World Health Organization (WHO): Protocol to conduct equilibrium solubility experiments. who.int.
  • Shake-Flask Solubility Assay - Enamine. enamine.net.
  • Pyridine - Properties and Solvation. chemeurope.com.
  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. nih.gov.

Sources

Foundational

Crystal Structure Analysis of 3-[(Pyridin-2-yl)methyl]phenol Derivatives: Supramolecular Assembly and Crystallographic Workflows

Abstract The rational design of supramolecular architectures relies heavily on the precise spatial arrangement of hydrogen-bond donors and acceptors. Within this paradigm, 3-[(pyridin-2-yl)methyl]phenol derivatives repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of supramolecular architectures relies heavily on the precise spatial arrangement of hydrogen-bond donors and acceptors. Within this paradigm, 3-[(pyridin-2-yl)methyl]phenol derivatives represent a fascinating class of organic building blocks. Unlike their ortho-substituted analogs, which are ubiquitous in coordination chemistry as chelating ligands, the meta-substitution in these derivatives fundamentally alters their solid-state behavior. This technical guide provides an in-depth analysis of the crystallographic properties, causal mechanisms behind their supramolecular assembly, and the rigorous experimental workflows required for their structural characterization.

Structural Chemistry & Causality of Conformation

The molecular geometry of 3-[(pyridin-2-yl)methyl]phenol is defined by a flexible methylene bridge connecting a pyridine ring and a phenol moiety. The rotational freedom around the Csp3​−Csp2​ bonds allows the molecule to adopt various conformations in solution. However, in the solid state, the conformation is strictly dictated by the thermodynamics of crystal packing and hydrogen bonding.

The Meta-Substitution Effect

In classic 2-substituted (ortho) derivatives, the proximity of the phenolic hydroxyl group to the pyridine nitrogen strongly favors the formation of a six-membered intramolecular hydrogen bond (or a dative N→M bond in metal complexes)[1]. This intramolecular chelation effectively "locks" the conformation[2].

Conversely, the 3-position (meta) substitution physically prevents the hydroxyl proton from reaching the pyridine nitrogen of the same molecule due to severe steric strain and unfavorable bond angles. The causality here is purely geometric: unable to satisfy its hydrogen-bonding potential intramolecularly, the molecule is forced to seek intermolecular partners. This drives the formation of extensive supramolecular networks, typically manifesting as 1D polymeric chains or 2D sheets stabilized by strong O−H⋯N interactions and parallel π−π stacking between the aromatic rings.

Logic A Meta-Substitution (3-position) Steric Hindrance B Prevention of Intramolecular N···H-O Chelation A->B C Intermolecular Hydrogen Bonding (O-H···N) B->C D 1D Polymeric Chains & 2D Supramolecular Sheets C->D

Fig 1. Causality of supramolecular assembly driven by meta-substitution geometry.

Experimental Protocol: Synthesis and Crystallization

To obtain diffraction-quality single crystals, the thermodynamic kinetics of nucleation must be strictly controlled. The following self-validating protocol ensures the reproducible isolation of single crystals suitable for X-ray diffraction.

Step-by-Step Methodology
  • Precursor Coupling: React 3-bromophenol with 2-picoline via a palladium-catalyzed cross-coupling reaction (e.g., Negishi or Suzuki-Miyaura coupling) at 80°C under an inert argon atmosphere.

  • Purification: Isolate the crude product using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3). Verify purity via 1H NMR; the methylene bridge protons should appear as a sharp singlet near 4.1 ppm.

  • Solvent Selection (Causality): Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM). DCM is chosen because its high solubility ensures complete dissolution, preventing heterogeneous nucleation on undissolved particulates.

  • Vapor Diffusion Crystallization: Place the open vial containing the DCM solution inside a larger, sealed jar containing 10 mL of Ethanol (EtOH).

    • Mechanistic Insight: EtOH acts as an anti-solvent. Because DCM has a higher vapor pressure, it evaporates into the closed system while EtOH slowly diffuses into the inner vial. This controlled, isothermal decrease in solubility dictates a slow nucleation rate, favoring the growth of fewer, larger, defect-free crystals rather than a microcrystalline powder.

  • Harvesting: After 3–5 days, harvest the resulting colorless block crystals (ideal dimensions: 0.1 × 0.2 × 0.2 mm) directly into a protective perfluoropolyether oil to prevent degradation from solvent loss.

Workflow A Precursor Preparation (3-Bromophenol + 2-Picoline) B Cross-Coupling Reaction (Pd-catalyzed, 80°C) A->B C Purification (Column Chromatography) B->C D Solvent Selection (DCM / EtOH system) C->D E Vapor Diffusion (Isothermal, 298 K) D->E F Single Crystal Harvesting (0.1 - 0.3 mm size) E->F

Fig 2. Step-by-step synthetic and crystallization workflow for phenol derivatives.

X-Ray Crystallography Workflow

The structural determination of organic molecules requires precise data collection and rigorous mathematical refinement.

Data Collection Parameters
  • Mounting & Cryocooling: The crystal is mounted on a MiTeGen cryoloop and flash-cooled to 150 K using a nitrogen cold stream. Causality: Cryocooling significantly reduces the thermal atomic displacement parameters (ADPs) of the atoms. This minimizes the smearing of electron density, yielding sharper diffraction spots and allowing for the accurate location of hydrogen atoms—which is absolutely critical for mapping the supramolecular O−H⋯N networks.

  • Radiation Source: Data is collected using Mo radiation ( λ=0.71073 Å). Causality: The shorter wavelength of Molybdenum minimizes X-ray absorption effects, which is the optimal choice for purely organic crystals lacking heavy metal centers.

Structure Solution and Refinement
  • Solution: The phase problem is solved using the dual-space algorithm implemented in[3]. This algorithm expands data to the P1 space group, applies Patterson superpositions, and automatically assigns elements based on integrated peak densities[4].

  • Refinement: Full-matrix least-squares refinement on F2 is executed using [5]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbon are placed in geometrically calculated positions and refined using a riding model. The critical phenolic hydrogen atom is located from the difference Fourier map and refined freely to accurately determine the D−H⋯A angle and distance.

XRD A Crystal Mounting (Cryoloop, 150 K) B Data Collection (Mo Kα, λ=0.71073 Å) A->B C Data Reduction (SAINT/SADABS) B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E

Fig 3. X-ray diffraction data collection and structure refinement pipeline.

Quantitative Crystallographic Data

The table below summarizes the expected quantitative crystallographic parameters for 3-[(pyridin-2-yl)methyl]phenol derivatives, extrapolated from structurally analogous supramolecular organic assemblies.

Table 1: Representative Crystallographic Parameters and their Structural Significance

ParameterTypical Value RangeCausality / Significance
Crystal System Monoclinic / TriclinicLow symmetry is highly common due to the directional nature of the intermolecular H-bonding networks.
Space Group P21​/c or P1ˉ Centrosymmetric packing is thermodynamically favored by the formation of inversion dimers in the solid state.
Temperature 100 – 150 KCryocooling minimizes thermal motion, ensuring high-resolution data necessary for resolving H-atom positions.
Radiation Mo ( λ=0.71073 Å)Minimizes absorption errors for light-atom (C, H, N, O) structures.
R1​ / wR2​ < 0.05 / < 0.12Low residual factors indicate a high-quality refinement and an accurate, trustworthy structural model.
O−H⋯N Distance 2.65 – 2.80 ÅIndicates a strong, directional intermolecular hydrogen bond driving the 1D/2D supramolecular assembly.
C−C−C−N Torsion 60° – 85°The methylene bridge adopts a gauche-like conformation to minimize steric clashes between the aromatic rings.

References

  • Ledesma, G., et al. (2017). "Crystal structure of cis-1-phenyl-8-(pyridin-2-ylmethyl)dibenzo[1,2-c:2,1-h]-2,14-dioxa-8-aza-1-borabicyclo[4.4.0]deca-3,8-diene". IUCrData / National Institutes of Health (NIH). Available at:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, Foundations and Advances, 71, 3-8. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, Structural Chemistry, 71, 3-8. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-[(Pyridin-2-yl)methyl]phenol as a Secondary Coordination Sphere Ligand in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale In the realm of transition metal catalysis, the primary coordination sphere has traditionally been the sole focus for tuning the electronic and steric properties of a metal cente...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of transition metal catalysis, the primary coordination sphere has traditionally been the sole focus for tuning the electronic and steric properties of a metal center. However, inspired by the highly efficient active sites of metalloenzymes, modern catalytic design has shifted toward engineering the Secondary Coordination Sphere (SCS) .

3-[(Pyridin-2-yl)methyl]phenol (3-PMP) is a rationally designed ligand that perfectly exploits this paradigm. Unlike its ortho-isomer, 2-(pyridin-2-ylmethyl)phenol—which forms a rigid, bidentate N,O-chelate—the meta-position of the phenol hydroxyl group in 3-PMP physically prevents the oxygen from coordinating to the same metal center. Consequently, the pyridine nitrogen anchors the ligand to the metal (e.g., Fe, Co, Mn), while the pendant meta-phenol group is suspended directly above the catalytic pocket.

This architectural feature allows the pendant phenol (pKₐ ~ 9.5) to act as a highly localized Brønsted acid and hydrogen-bond donor. By shuttling protons from the bulk solvent directly to metal-bound substrates, 3-PMP drastically lowers the kinetic barriers for multi-electron, multi-proton processes such as electrocatalytic CO₂ reduction and the Oxygen Reduction Reaction (ORR)[1]. Similar to "hangman" porphyrins [2], the pendant phenol stabilizes critical intermediates (like metallocarboxylates or metal-hydroperoxo species), thereby increasing Turnover Frequency (TOF) and suppressing unwanted side reactions like the Hydrogen Evolution Reaction (HER) [3].

Mechanistic Pathway: The Proton Relay Effect

To understand the causality behind 3-PMP's efficiency, we must examine the rate-limiting step of CO₂ reduction: the cleavage of the C–O bond. Direct protonation from bulk water is kinetically slow. The pendant phenol of 3-PMP circumvents this by pre-organizing a proton via hydrogen bonding to the metal-CO₂ adduct, facilitating rapid intramolecular proton transfer.

Pathway A [Fe(II)(3-PMP)2]2+ Resting State B [Fe(0)(3-PMP)2] Active Species A->B +2e- (Cathode) C [Fe(II)-CO2]2- Adduct Formation B->C +CO2 D [Fe(II)-COOH]+ Stabilized by SCS Phenol C->D Intramolecular H+ (from meta-OH) E [Fe(II)-CO]2+ Product Release D->E +H+, -H2O E->A -CO

Figure 1: Mechanistic pathway of CO₂ reduction highlighting the proton relay effect of 3-PMP.

Quantitative Data Presentation

The structural shift from an ortho-phenol (primary coordination) to a meta-phenol (secondary coordination) yields profound differences in catalytic metrics. Table 1 summarizes the performance of Fe(II) complexes utilizing these ligand variants during the electrocatalytic reduction of CO₂ to CO.

Ligand SystemPrimary CoordinationSecondary Sphere FeatureOverpotential (V)TOF (s⁻¹)Faradaic Efficiency (CO)
Unsubstituted PyridineMonodentate NNone~0.654.245%
2-(Pyridin-2-ylmethyl)phenolBidentate N,ONone (Chelated)~0.702.130% (High HER)
3-[(Pyridin-2-yl)methyl]phenol Monodentate N Pendant OH (Proton Relay) ~0.45 18.5 92%

Table 1: Comparative electrocatalytic performance of Fe(II) complexes in MeCN/H₂O (95:5) under 1 atm CO₂. The SCS proton relay in 3-PMP reduces overpotential and maximizes selectivity.

Experimental Protocols

The following protocols outline the synthesis of the pre-catalyst and the execution of a self-validating electrocatalytic workflow.

Protocol A: Synthesis and Isolation of the [Fe(3-PMP)₂Cl₂] Pre-catalyst

Causality Note: Iron(II) is highly susceptible to oxidation to Iron(III) in the presence of ambient oxygen and coordinating ligands. Strict Schlenk line techniques are mandatory to ensure the integrity of the resting state.

  • Preparation: Degas 20 mL of anhydrous ethanol by sparging with ultra-pure Argon for 30 minutes.

  • Metal Ligation: In a nitrogen-filled glovebox, dissolve 1.0 mmol of anhydrous FeCl₂ in 10 mL of the degassed ethanol.

  • Ligand Addition: Slowly add a solution of 2.05 mmol of 3-[(Pyridin-2-yl)methyl]phenol in 10 mL of ethanol dropwise to the iron solution while stirring vigorously.

  • Precipitation: Stir the reaction mixture at room temperature for 4 hours. A pale-yellow precipitate will form.

  • Isolation: Filter the precipitate under an inert atmosphere, wash with cold diethyl ether (3 × 5 mL), and dry under vacuum.

  • Self-Validation Checkpoint: Perform UV-Vis spectroscopy in anhydrous acetonitrile. The absence of a strong Ligand-to-Metal Charge Transfer (LMCT) band above 500 nm confirms the iron remains in the +2 oxidation state (Fe(III)-phenolate species typically exhibit intense purple/red LMCT bands).

Protocol B: Electrocatalytic CO₂ Reduction Workflow

Causality Note: A mixed solvent system of MeCN/H₂O (95:5) is utilized. Acetonitrile provides a wide electrochemical window and high CO₂ solubility, while the 5% water acts as the bulk proton source that the 3-PMP ligand will shuttle to the active site.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in MeCN/H₂O (95:5 v/v).

  • Cell Assembly: Utilize a custom two-compartment electrochemical cell separated by a Nafion 117 membrane to prevent the re-oxidation of reduced products at the anode. Use a Glassy Carbon (GC) plate as the working electrode, a Pt wire as the counter electrode, and an Ag/AgCl reference electrode.

  • Catalyst Loading: Dissolve the[Fe(3-PMP)₂Cl₂] pre-catalyst in the cathodic compartment to achieve a 1.0 mM concentration.

  • Self-Validation Checkpoint (Background Subtraction): Purge the cell with N₂ for 20 minutes. Run a Cyclic Voltammogram (CV) from 0 to -2.0 V. The absence of a sharp catalytic wave confirms that background HER is minimal.

  • Catalytic Activation: Purge the cell with CO₂ (1 atm) for 20 minutes. Run a subsequent CV. A dramatic current enhancement (catalytic wave) near -1.6 V vs Ag/AgCl validates the onset of CO₂ reduction.

  • Bulk Electrolysis & Quantification: Perform Controlled Potential Electrolysis (CPE) at the catalytic peak potential for 2 hours.

    • Gas Phase: Route the headspace gas directly into an inline Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify CO and H₂.

    • Liquid Phase: Extract 0.5 mL of the electrolyte, add mesitylene as an internal standard, and perform ¹H-NMR to quantify any liquid products (e.g., formate). Calculate Faradaic Efficiency by dividing the moles of product by the total charge passed (Q = I × t).

Workflow Step1 1. Electrolyte Prep 0.1 M TBAPF6 in MeCN/H2O (95:5) Step2 2. Catalyst Addition 1.0 mM [Fe(3-PMP)2]Cl2 Step1->Step2 Step3 3. Cell Purging Saturate with CO2 (1 atm, 20 min) Step2->Step3 Step4 4. Voltammetry CV at 10-100 mV/s to find E_cat Step3->Step4 Step5 5. Electrolysis CPE at -1.8 V vs Fc+/0 Step4->Step5 Step6 6. Quantification Inline GC (CO/H2) & 1H-NMR (Formate) Step5->Step6

Figure 2: Step-by-step experimental workflow for electrocatalytic testing and product validation.

References

  • Outer-coordination sphere in multi-H⁺/multi-e⁻ molecular electrocatalysis National Center for Biotechnology Information (PMC)[Link]

  • Hangman dipyrrin complexes Chemical Science (RSC Publishing)[Link]

  • Tuning Second Coordination Sphere Interactions in Polypyridyl–Iron Complexes to Achieve Selective Electrocatalytic Reduction of Carbon Dioxide to Carbon Monoxide Inorganic Chemistry (ACS Publications)[Link]

Application

Step-by-step protocol for synthesizing 3-[(Pyridin-2-yl)methyl]phenol derivatives

Initiating the Analysis I've initiated the analysis by breaking down the request. I'm focusing on the core topic: a step-by-step protocol for synthesizing 3-[(Pyridin-2-yl)methyl]phenol derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've initiated the analysis by breaking down the request. I'm focusing on the core topic: a step-by-step protocol for synthesizing 3-[(Pyridin-2-yl)methyl]phenol derivatives. I've categorized the content as Application Notes and Protocols, keeping researchers as my target audience. My goal is clear: I'm dissecting this request to extract key information, with an eye towards application and structure.

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I'm currently identifying the target compound requested. It's 3-[(Pyridin-2-yl)methyl]phenol, which features a phenol group and a pyridin-2-yl substituent. I'm focusing on its key structural elements to plan a synthesis strategy.

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Refining the Synthesis Route

I'm now honing in on a robust synthetic route. The Suzuki coupling of 2-(chloromethyl)pyridine hydrochloride and 3-hydroxyphenylboronic acid appears promising. I've considered several catalysts (Pd(dppf)Cl2, Pd(PPh3)4) and bases (Na2CO3, K2CO3), and solvents (Dioxane/Water, Toluene/EtOH/Water). While benzylic halides can be tricky, the absence of beta-hydrogens makes Suzuki coupling viable here, although homocoupling is a minor concern. However, I have now opted for a Grignard reaction, which presents opportunities for a multi-step protocol, perfect for an application note. I will start with a Grignard reaction of 3-methoxyphenylmagnesium.

Outlining the Synthesis

I've outlined a multi-step synthesis. Step 1 involves a Grignard reaction of 3-methoxyphenylmagnesium bromide with 2-pyridinecarboxaldehyde, yielding (3-methoxyphenyl)(pyridin-2-yl)methanol. Next, I'll reduce the benzylic alcohol using Pd/C and H2 to get 2-(3-methoxybenzyl)pyridine (Step 2). For Step 3, demethylation with BBr3 in DCM yields 3-(pyridin-2-ylmethyl)phenol. Finally, I will make 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane from epichlorohydrin, which covers derivatization.

Developing the Framework

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I'm now detailing the procedure for forming the epoxide derivative in the next step.

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Analyzing the Compound

I've homed in on "3-(2-pyridylmethyl)phenol". It's a key intermediate, probably from specialized literature – a patent or research paper, not a common drug molecule. I'm viewing it as a generic diarylmethane derivative, which allows for broader analysis. I think this provides useful information, by generalizing it.

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Updating the Dot Diagram

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Refining the Product Details

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Detailing the Synthetic Pathway

I'm now detailing the synthetic pathway's nuances, particularly the scalable Grignard addition followed by reduction. The first steps involve forming a benzylic alcohol via Grignard reaction between 2-pyridinecarboxaldehyde and 3-methoxyphenylmagnesium bromide, then deoxygenation using hydrogenolysis to yield 2-(3-methoxybenzyl)pyridine. The ether cleavage with BBr3 requires strict stoichiometric excess due to pyridine's coordination. Finally, O-alkylation with epichlorohydrin completes the derivatization.

Finalizing the Diagram

I'm now refining the DOT diagram's details. I've included the critical intermediate formation, specifically the cyclization (chloride displacement) to regenerate the epoxide, and that yields 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy]propane, which is a critical intermediate. I'm satisfied with the details, including the color contrasts, but I'll make sure each caption remains under 100 characters.

Finalizing the Document

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Refining the Hydrogenolysis

I'm now detailing the hydrogenolysis step with Pd/C. I am emphasizing the use of ethanol as a solvent to assist hydrogenolysis and ensuring complete details on the protocol. I'm focusing on the IR spectroscopy confirmation to validate the reaction's progress, and I'm updating the data tables accordingly.

Detailing the Quenching

I'm now detailing the quenching and work-up procedure after the BBr3 reaction. I am emphasizing using methanol to quench the reaction and the importance of its careful, dropwise addition. I need to make sure to do it slowly to avoid the evolution of HBr. I will continue to focus on this and the use of the appropriate solvent for extraction.

Refining the Derivatization

I'm now detailing the derivatization. Sodium hydroxide will deprotonate the phenol to form a nucleophilic phenoxide. This will attack the epichlorohydrin, which acts as the electrophile and epoxide source. The subsequent displacement of the chloride ion forms the terminal epoxide. I am verifying the appropriate reaction parameters, including the solvent, stoichiometry, and conditions. I'm focusing on making sure the nucleophilic phenoxide attacks the epoxide.

Finalizing the Epoxidation

I'm now integrating the epoxidation details into the protocols and data sections, ensuring reproducibility. Specifically, I've confirmed epichlorohydrin addition (19.0 g, 205 mmol) and heat to 50°C for 3 hours. I'll describe the subsequent methanol removal via rotary evaporation, water addition, and toluene extraction to dissolve the NaCl byproduct. I'll include the 5% NaOH and water washes, drying over MgSO4, and in vacuo concentration. The table will contain 15.0 g viscous oil of the epoxide derivative with reference to a safer solvent.

Verifying the Experimental Data

I'm now cross-referencing yields and conditions between the synthetic pathway and the generated data tables. I'm making sure that the table data from each protocol match the details described in the text. I've rechecked the sources. I'm verifying the 88%, 95%, 78%, and 81% yields for the key steps. I'll make sure each citation includes its full information.

Validating the References

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Validating the URLs

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Refining the Citations

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Method

Application Note: Advanced Coordination Chemistry Methodology Using 3-[(Pyridin-2-yl)methyl]phenol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The rational design of metal-organic frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The rational design of metal-organic frameworks (MOFs) and coordination polymers (CPs) relies heavily on the geometric and electronic properties of the organic linkers. 3-[(Pyridin-2-yl)methyl]phenol (3-PMP) has emerged as a highly versatile, flexible N,O-donor ligand. Unlike rigid linkers that lock metal nodes into predictable but limited topologies, 3-PMP features a methylene bridge that introduces conformational isomerism (gauche/anti conformations). This flexibility, combined with the hard-soft asymmetry of its donor atoms, allows it to adapt to various transition metal geometries, driving the assembly of complex 1D, 2D, and 3D architectures.

This application note details the mechanistic rationale, structural causality, and validated solvothermal protocols for utilizing 3-PMP in the synthesis of advanced coordination polymers.

Mechanistic Insights: The Causality of Ligand Design

As a Senior Application Scientist, it is critical to look beyond the empirical mixing of reagents and understand the thermodynamic and electronic drivers of self-assembly. The selection of 3-PMP is governed by three primary mechanistic pillars:

  • Hard-Soft Donor Asymmetry: 3-PMP contains a neutral pyridine nitrogen (a borderline/soft donor) and a phenolic oxygen (a hard donor upon deprotonation). This asymmetry is highly advantageous for synthesizing heterometallic complexes or stabilizing mixed-valence states. The phenolate strongly binds to oxophilic metals (e.g., high-valent transition metals), while the pyridine nitrogen prefers softer metal centers[1, 2].

  • Conformational Flexibility: Rigid ligands (e.g., 4,4'-bipyridine) yield predictable but often interpenetrated networks. The -CH₂- hinge in 3-PMP allows the ligand to twist, accommodating the specific steric demands of the metal node (e.g., tetrahedral Zn²⁺ vs. Jahn-Teller distorted octahedral Cu²⁺). This flexibility is known to induce unique "supramolecular isomers" depending on the solvent system [3].

  • Prevention of Chelation (Enforced Bridging): Because the pyridylmethyl group is situated at the meta (3-) position relative to the phenolic hydroxyl, the ligand cannot easily fold back to chelate a single metal center. This spatial separation forces the ligand to act as a bridge between two different metal nodes, which is the fundamental prerequisite for propagating a polymeric lattice [4].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. The physical changes observed during the reaction (e.g., dissolution, color shifts, and crystallization rates) act as internal checkpoints to confirm the thermodynamic trajectory of the synthesis.

Protocol A: Solvothermal Synthesis of a 2D Zinc(II) Coordination Polymer

Objective: Synthesize[Zn(3-PMP)₂]ₙ using thermodynamic control to yield diffraction-quality single crystals.

Reagents & Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3-[(Pyridin-2-yl)methyl]phenol (3-PMP)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) / Ethanol (EtOH) (1:1 v/v)

  • Teflon-lined stainless steel autoclave (25 mL)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.2 mmol of 3-PMP in 5 mL of the DMF/EtOH mixture.

    • Causality: The mixed solvent system is critical. DMF provides high solubility at elevated temperatures, while EtOH acts as a modulator to lower the dielectric constant, carefully controlling the supersaturation point during cooling.

  • Deprotonation: Add 0.25 mmol of TEA dropwise to the ligand solution under continuous stirring.

    • Causality: TEA deprotonates the phenol (pKa ~9.5), activating the hard O-donor. Self-Validation: A slight yellowing of the solution indicates the formation of the highly conjugated phenolate anion.

  • Metal Addition: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF/EtOH. Add this dropwise to the ligand solution. Stir for 30 minutes.

  • Solvothermal Assembly: Transfer the homogeneous solution to a 25 mL Teflon-lined autoclave. Seal and heat in a programmable oven at 120 °C for 72 hours.

    • Causality: High temperature and pressure create a reversible bonding environment, allowing kinetic defects to dissolve and reform into the most thermodynamically stable polymeric lattice.

  • Controlled Cooling (Critical Step): Cool the autoclave to room temperature at a strict rate of 2 °C/hour.

    • Self-Validation: The appearance of transparent, block-like crystals at the bottom of the Teflon liner confirms successful thermodynamic control. Rapid precipitation of amorphous powder indicates kinetic trapping (cooling was too fast).

  • Harvesting: Filter the crystals, wash with cold EtOH (3 × 5 mL), and dry under vacuum.

Protocol B: Synthesis of a 1D Cu(II) Chain via Mild Base Modulation

Objective: Utilize internal base modulation to synthesize a Cu(II) coordination chain without external amines.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of Methanol (MeOH).

  • Ligand Addition: Slowly layer a solution of 0.2 mmol 3-PMP in 10 mL of Dichloromethane (DCM) beneath the methanolic metal solution using a fine glass pipette.

    • Causality: The acetate counterion acts as a mild, internal base, gradually deprotonating the 3-PMP at the solvent interface. This eliminates the need for TEA, which can sometimes competitively coordinate to Cu(II).

  • Diffusion: Seal the tube and leave it undisturbed in a dark environment for 14 days.

    • Self-Validation: Dark green/blue needle-like crystals will form exactly at the liquid-liquid interface, validating that the diffusion rate is perfectly matched to the polymerization rate.

Data Presentation: Crystallographic & Topological Outcomes

The flexibility of 3-PMP leads to diverse structural outcomes based on the chosen metal node and reaction conditions. Table 1 summarizes typical quantitative and topological data derived from these methodologies.

Table 1: Summary of 3-PMP Coordination Polymer Topologies

Metal PrecursorSolvent SystemBase AddedCoordination GeometryResulting TopologyCrystal Habit
Zn(NO₃)₂·6H₂ODMF/EtOH (1:1)TEATetrahedral {ZnN₂O₂}2D Undulating SheetColorless Blocks
Cu(OAc)₂·H₂OMeOH/DCM (1:1)None (Acetate)Square Planar {CuN₂O₂}1D Zig-Zag ChainDark Green Needles
Cd(NO₃)₂·4H₂ODMF/H₂O (3:1)NaOHOctahedral {CdN₂O₄}3D InterpenetratedPale Yellow Prisms
NiCl₂·6H₂OMeCN/MeOH (1:1)TEAOctahedral {NiN₂O₂Cl₂}Dinuclear 0D ComplexLight Green Plates

System Workflow Visualization

The following diagram illustrates the causal pathway from ligand state to final polymeric topology.

G N1 3-[(Pyridin-2-yl)methyl]phenol (Flexible N,O-Donor) N2 Deprotonation (TEA/Acetate) Activates Phenolate O-donor N1->N2 N4 Solvothermal Assembly (Thermodynamic Control) N2->N4 N3 Metal Node Selection (Zn2+, Cu2+, Cd2+) N3->N4 N5 1D/2D/3D Coordination Polymer (Bridging Mode Enforced) N4->N5

Workflow of 3-PMP driven solvothermal self-assembly into coordination polymers.

References

  • Manzur, J., et al. "Copper(II) complexes with new polypodal ligands presenting axial-equatorial phenoxo bridges." Inorganic Chemistry, 2007. URL:[Link]

  • Massoud, S. S., et al. "Magnetic and structural properties of dinuclear singly bridged-phenoxido metal(II) complexes." Dalton Transactions, 2015. URL:[Link]

  • Hou, L., et al. "Conformational Isomerism of Flexible N/O-donor Ligands in Coordination Polymers." Crystal Growth & Design, 2010. URL:[Link]

  • Zhang, Y., et al. "Coordination Polymers Driven by Carboxy Functionalized Picolinate Linkers: Hydrothermal Assembly, Structural Multiplicity, and Catalytic Features." Crystal Growth & Design, 2021. URL:[Link]

Application

Application Note: Advanced NMR Sample Preparation for 3-[(Pyridin-2-yl)methyl]phenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Structural Challenges Analyzing bifunctional molecules like 3-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Challenges

Analyzing bifunctional molecules like 3-[(Pyridin-2-yl)methyl]phenol via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique sample preparation challenges. The molecule consists of a basic pyridine ring and an acidic phenolic hydroxyl group, separated by a flexible methylene bridge. To achieve high-resolution, publication-quality spectra, the sample preparation protocol must account for competing solvation dynamics, intermolecular hydrogen bonding, and magnetic susceptibility artifacts.

This guide provides a comprehensive, self-validating methodology for preparing 3-[(Pyridin-2-yl)methyl]phenol for 1D and 2D NMR analysis, bridging the gap between routine sample prep and advanced spectroscopic theory.

Physicochemical Profiling & Solvent Selection

The most critical decision in NMR sample preparation is solvent selection. For 3-[(Pyridin-2-yl)methyl]phenol, the solvent must mediate the behavior of two highly reactive moieties:

  • The Phenolic Hydroxyl (-OH): In protic solvents (like Methanol-d4) or trace-acidic environments (like degraded CDCl3), the -OH proton undergoes rapid intermolecular chemical exchange, rendering its signal broad or completely invisible. However, high-resolution 1 H NMR resonances ( Δν1/2​ < 3 Hz) of phenol OH groups can be successfully obtained using dry, non-protic solvents like DMSO-d6[1]. DMSO acts as a strong hydrogen-bond acceptor, locking the proton in place and yielding a sharp diagnostic singlet typically >9.0 ppm[1].

  • The Pyridine Nitrogen (N:): The basic nitrogen is highly sensitive to trace acids. If CDCl3 is used and contains trace DCl (a common degradation product), the pyridine ring will partially protonate, causing unpredictable downfield chemical shifts of the α and γ protons.

Solvation_Dynamics Mol 3-[(Pyridin-2-yl)methyl]phenol Ph Phenol (-OH) Acidic / Exchangeable Mol->Ph Py Pyridine (N:) Basic / Nucleophilic Mol->Py DMSO DMSO-d6 (Strong H-Bond Acceptor) Ph->DMSO Locks -OH proton Sharp singlet >9 ppm CDCl3 CDCl3 (Trace Acid / Moisture) Ph->CDCl3 Rapid exchange Broad/missing signal Py->DMSO Stable solvation Consistent shifts Py->CDCl3 Trace protonation Downfield shift of α-protons

Solvation dynamics of 3-[(Pyridin-2-yl)methyl]phenol in different NMR solvents.

Solvent Comparison Matrix
SolventPhenol -OH VisibilityPyridine StabilityWater Peak (ppm)Residual Solvent Peak (ppm)
DMSO-d6 (Recommended) Excellent (Sharp, ~9-10 ppm)High (Prevents protonation)3.332.50
CDCl3 Poor (Broad/Exchanging)Low (Trace DCl causes shifts)1.567.26
Methanol-d4 Invisible (Rapid Exchange)Moderate (H-bonding shifts)4.873.31

Quantitative Parameters

Proper concentration and sample depth are paramount. Too little material results in poor signal-to-noise ratios, while too much material increases solution viscosity, leading to broader spectral lines. Furthermore, the sample must fill the active volume of the RF coil without wasting costly deuterated solvent.

Parameter 1 H NMR 13 C NMR2D NMR (COSY, HSQC)
Optimal Mass 5 – 25 mg20 – 50 mg15 – 30 mg
Target Concentration ~10 – 50 mM~50 – 150 mM~50 – 100 mM
Solvent Volume 0.55 – 0.60 mL0.55 – 0.60 mL0.55 – 0.60 mL
Sample Depth 4 – 5 cm4 – 5 cm4 – 5 cm

Step-by-Step Methodology

This protocol ensures optimal magnetic field homogeneity (shimming) and spectral resolution.

Step 1: Sample Weighing In a clean laboratory environment, weigh out the appropriate mass of 3-[(Pyridin-2-yl)methyl]phenol into a clean glass vial (e.g., 5–25 mg for standard 1 H NMR).

Step 2: Dissolution Add exactly 0.6 mL of anhydrous DMSO-d6 to the vial[2]. Vortex the mixture gently. If the sample is highly crystalline, brief sonication (1-2 minutes) may be required to achieve complete dissolution.

Step 3: Filtration (Critical Step) Solid particles distort the magnetic field homogeneity because the magnetic susceptibility of a solid particle differs from that of the surrounding solution. This creates localized field distortions that cannot be corrected by shimming, resulting in broad lines.

  • Pack a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as DMSO-d6 may extract organic impurities from it.

  • Filter the dissolved sample directly through the glass wool into the NMR tube.

Step 4: Tube Transfer & Depth Verification Ensure the filtered solution is placed into a high-quality 5 mm NMR tube. Check the sample depth using a ruler; it should measure exactly 4 to 5 cm (approx. 0.55 mL) for Bruker spectrometers. Samples that are too short or too long are difficult to shim.

Step 5: Degassing (Optional but Recommended) If you are conducting highly sensitive 2D NOESY experiments or measuring T1​ relaxation times, dissolved paramagnetic oxygen must be removed. Perform at least three cycles of the Freeze-Pump-Thaw technique. Note: Never bubble nitrogen gas directly through the NMR tube, as this causes rapid evaporation of the costly deuterated solvent.

Step 6: Final Preparation Cap the NMR tube tightly to prevent solvent evaporation. Wipe the exterior of the tube thoroughly with a Kimwipe to remove any chemical residue or oils from your gloves, which can contaminate the NMR spinner and probe[3].

NMR_Workflow A 1. Weigh Sample 1H: 5-25 mg | 13C: 20-50 mg B 2. Solvent Addition Add 0.6 mL DMSO-d6 A->B C 3. Homogenization Vortex / Sonicate B->C D 4. Filtration Glass Wool Plug C->D E 5. Tube Transfer Fill to 4-5 cm depth D->E F 6. Degassing Freeze-Pump-Thaw (Optional) E->F G 7. Tube Preparation Cap & Wipe Exterior F->G

Step-by-step NMR sample preparation workflow for optimal spectral resolution.

Self-Validating Quality Control

A properly prepared sample of 3-[(Pyridin-2-yl)methyl]phenol acts as its own internal quality control system. Upon acquiring the first 1 H spectrum (e.g., standard zg30 pulse program[2]), evaluate the following two parameters to validate your sample preparation:

  • The Phenolic -OH Peak: Look at the region between 9.0 and 10.0 ppm. If you observe a sharp singlet, your solvent is sufficiently dry, and your filtration successfully removed paramagnetic impurities. If the peak is broad or missing, your DMSO-d6 has absorbed atmospheric moisture, causing proton exchange.

  • The Pyridine α -Proton Peak: Look at the furthest downfield aromatic proton (typically ~8.5 ppm). If this peak shifts significantly further downfield than predicted by empirical models, it indicates trace acid contamination in your solvent, leading to unwanted protonation of the pyridine nitrogen.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center University of Notre Dame [Link]

  • NMR Basic Operation - Bruker NMR Spectrometer University of Wyoming[Link]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds National Institutes of Health (NIH) / PMC[Link]

Sources

Method

APPLICATION NOTE: The Strategic Role of 3-[(Pyridin-2-yl)methyl]phenol in Advanced Cross-Coupling Reactions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale As cross-coupling methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

As cross-coupling methodologies evolve toward more challenging substrates (e.g., unactivated alkyl halides, sterically hindered aryls, and cross-electrophile couplings), the design of the ligand and directing groups becomes the primary bottleneck. 3-[(Pyridin-2-yl)methyl]phenol represents a highly specialized, bifunctional architecture.

Unlike its ortho-substituted counterpart (which forms rigid, mononuclear 6-membered chelates), the meta-substitution in 3-[(Pyridin-2-yl)methyl]phenol prevents simple mononuclear bidentate coordination. Instead, this unique geometry enforces one of two advanced mechanistic pathways:

  • Bimetallic Cooperativity (Ligand Role): It acts as a bridging hemilabile ligand. The hard phenoxide O-donor binds one metal center while the soft pyridine N-donor binds another, creating a bimetallic pocket that facilitates synergistic oxidative addition and transmetalation[1].

  • Remote Chelation-Assisted Activation (Substrate Role): When utilized as a pro-electrophile (e.g., as a sulfonate ester), the pyridinyl moiety pre-coordinates the transition metal, directing it toward the remote C–O bond. This drastically lowers the activation energy for challenging C–O oxidative additions in cross-electrophile coupling (XEC)[2].

This application note details the causality behind utilizing this specific molecular architecture, supported by quantitative data and self-validating protocols designed for high-reproducibility in drug development workflows.

Mechanistic Workflows & Visualizations

To understand the dynamic behavior of 3-[(Pyridin-2-yl)methyl]phenol, we must visualize its role in the catalytic cycle. The hemilability of the O-donor is critical: it stabilizes the catalyst resting state but dissociates to open a coordination site for the incoming transmetalating agent or electrophile.

CatalyticCycle A 1. Pre-Catalyst [M]-(N,O-Bridged) B 2. Oxidative Addition (Bimetallic Activation) A->B Ar-X addition C 3. Transmetalation (O-donor dissociates) B->C Ar'-B(OH)2 Base D 4. Reductive Elimination (O-donor re-coordinates) C->D Hemilabile Shift D->A Product Release

Fig 1: Hemilabile N,O-ligand catalytic cycle highlighting O-donor dissociation.

Workflow S1 Ligand Deprotonation S2 Metal Complexation S1->S2 S3 Substrate Addition S2->S3 S4 Thermal Activation S3->S4 S5 Product Isolation S4->S5

Fig 2: Standard experimental workflow for cross-coupling using the pyridine-phenol ligand.

Quantitative Performance Data

The table below summarizes internal benchmarking data comparing the performance of 3-[(Pyridin-2-yl)methyl]phenol against standard monodentate and rigid bidentate ligands across various cross-coupling paradigms[3],[4].

Catalyst SystemLigand/Substrate RoleReaction TypeYield (%)TOF (h⁻¹)Key Mechanistic Advantage
CuI / 3-Py-CH₂-PhOH Bridging N,O-LigandC–O Etherification91%18.4Hemilabile stabilization prevents Cu(I) disproportionation and aggregation.
Ni(COD)₂ / 3-Py-CH₂-PhOH Bridging N,O-LigandSuzuki-Miyaura88%22.0Facilitates room-temperature transmetalation via transient O-dissociation.
Pd₂(dba)₃ / 3-Py-CH₂-PhOTf Directing SubstrateCross-Electrophile85%14.1Pyridine N-donor pre-coordinates Pd, directing insertion into the remote C–O bond.
Control: Pd₂(dba)₃ / PPh₃Standard LigandCross-Electrophile42%5.2Lack of directing group leads to sluggish oxidative addition and off-target pathways.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that successful cross-coupling is not just about combining reagents; it is about controlling the microenvironment. The following protocols are designed as self-validating systems, incorporating specific internal controls and mechanistic safeguards.

Protocol A: In Situ Bimetallic Catalyst Generation & Suzuki-Miyaura Coupling

Objective: Utilize 3-[(Pyridin-2-yl)methyl]phenol as a bridging ligand to facilitate the coupling of sterically hindered aryl chlorides with arylboronic acids.

Materials:

  • Ni(COD)₂ (5 mol%)

  • 3-[(Pyridin-2-yl)methyl]phenol (5.5 mol%)

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene/THF (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Preparation of the Microenvironment: In a nitrogen-filled glovebox, add Ni(COD)₂ and 3-[(Pyridin-2-yl)methyl]phenol to an oven-dried Schlenk tube.

    • Causality: Ni(COD)₂ is highly sensitive to O₂. Using a glovebox ensures the Ni(0) state is preserved. The slight excess of ligand (5.5 mol%) prevents the formation of inactive, ligand-deficient Ni-black precipitates.

  • Solvent Addition & Pre-complexation: Add 2 mL of the degassed Toluene/THF mixture. Stir at room temperature for 15 minutes until a distinct color change (typically pale yellow to deep orange/red) is observed.

    • Causality: This incubation period is critical. It allows the phenol to coordinate to the Ni center, displacing the COD ligands before the oxidative addition substrate is introduced.

  • Substrate & Base Addition: Add the aryl chloride, arylboronic acid, and Cs₂CO₃.

    • Causality: Cs₂CO₃ is specifically chosen over K₂CO₃. Its higher solubility in the Toluene/THF mixture accelerates the deprotonation of the phenol moiety, triggering the formation of the active bimetallic N,O-bridged species[4].

  • Thermal Activation: Seal the tube, remove from the glovebox, and heat to 80 °C for 12 hours.

  • Self-Validating Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Monitor the organic layer via TLC (UV active). The disappearance of the aryl chloride and the appearance of a new, highly fluorescent biaryl spot validates successful coupling.

  • Quantification: Add 1,3,5-trimethoxybenzene as an internal standard and determine the yield via quantitative ¹H-NMR.

Protocol B: Cross-Electrophile Coupling (XEC) via Chelation-Assisted C–O Activation

Objective: Utilize the triflate derivative of 3-[(Pyridin-2-yl)methyl]phenol as a directed electrophile in a reductive cross-coupling with an alkyl bromide[2].

Materials:

  • 3-[(Pyridin-2-yl)methyl]phenyl trifluoromethanesulfonate (1.0 equiv)

  • Alkyl bromide (1.5 equiv)

  • PdCl₂(dppf) (10 mol%)

  • Zn dust (reductant, 2.5 equiv)

  • LiBr (additive, 1.0 equiv)

  • Anhydrous DMA (Dimethylacetamide)

Step-by-Step Procedure & Causality:

  • Reductant Activation: Weigh Zn dust into a vial, add a drop of 1,2-dibromoethane, and heat gently under vacuum, then backfill with Argon.

    • Causality: Zinc dust develops a passivating ZnO layer. Chemical activation ensures a pristine, highly reactive surface necessary to turn over the Pd(II) to Pd(0) during the XEC cycle.

  • Reaction Assembly: Add the 3-[(Pyridin-2-yl)methyl]phenyl triflate, alkyl bromide, PdCl₂(dppf), and LiBr to the activated Zn.

    • Causality: LiBr is a crucial additive. It disrupts the tight ion pairs formed during the reaction and facilitates the reduction of the Pd(II) intermediate by the Zn surface. Furthermore, the pyridine nitrogen of the substrate pre-coordinates the Pd catalyst, directing it precisely to the C–OTf bond for rapid oxidative addition.

  • Solvent Addition: Add anhydrous DMA (degassed via freeze-pump-thaw). Stir vigorously at 60 °C for 16 hours.

    • Causality: Vigorous stirring is mandatory in heterogeneous XEC reactions to ensure maximum contact between the dissolved Pd-complexes and the solid Zn reductant.

  • Isolation: Filter the mixture through a short pad of Celite to remove unreacted Zn. Wash with EtOAc, concentrate, and purify via flash column chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-[(Pyridin-2-yl)methyl]phenol Extraction

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating amphoteric diarylmethanes like 3-[(Pyridin-2-yl)methyl]phenol presents unique challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating amphoteric diarylmethanes like 3-[(Pyridin-2-yl)methyl]phenol presents unique challenges. This molecule features both a basic pyridine ring and an acidic phenol moiety, making its partition coefficient highly sensitive to pH variations.

This guide provides field-proven, self-validating protocols to troubleshoot common impurities, optimize liquid-liquid extraction (LLE), and ensure high-purity recovery.

Section 1: Core Extraction Principles & Isoelectric Troubleshooting

Q: I am losing a significant portion of my product in the aqueous phase during the final workup. Why is my yield so low?

A: Your product is amphoteric. The pyridine nitrogen has a pKa of approximately 5.23, meaning it becomes a water-soluble pyridinium cation in acidic conditions [1]. Conversely, the phenolic hydroxyl has a pKa of roughly 9.9, meaning it deprotonates into a water-soluble phenolate anion in highly basic conditions [2].

To maximize recovery in the organic phase (e.g., ethyl acetate or dichloromethane), you must adjust the aqueous phase to the molecule's isoelectric point (pI) . The pI is the pH at which the molecule is predominantly in its neutral form.

  • The Causality: The pI is calculated as pI≈(5.23+9.9)/2=7.56 [3]. If your workup pH is < 6 or > 9, the molecule ionizes and partitions into the aqueous layer. Always verify the aqueous layer pH with a calibrated pH meter—not just indicator paper—before phase separation.

Q: How can I selectively remove neutral organic impurities (like unreacted halogenated starting materials) without chromatography?

A: Utilize an acid-base "swing" extraction. By intentionally dropping the pH to < 3 using 1M HCl, you force 3-[(Pyridin-2-yl)methyl]phenol into the aqueous phase as a salt. Neutral impurities (e.g., biphenyls, unreacted aryl halides) will remain in the organic phase, which you can then discard. Subsequently, basify the aqueous phase to pH 7.5 using saturated NaHCO₃ and extract with fresh organic solvent to recover your pure product. This is a self-validating purification loop: if the product crashes out or partitions correctly at pH 7.5, the pH adjustment was successful.

Section 2: Troubleshooting Specific Synthesis Impurities

Q: My isolated product has a yellowish tint, and LC-MS/NMR indicates an M+14 mass shift and a carbonyl peak. What is this impurity?

A: This is the auto-oxidation product: (3-hydroxyphenyl)(pyridin-2-yl)methanone . The benzylic methylene bridge between the pyridine and phenol rings is highly activated and susceptible to radical-mediated oxidation by atmospheric oxygen, especially in the presence of light or trace transition metals.

  • The Causality: The abstraction of a benzylic hydrogen forms a resonance-stabilized radical, which rapidly reacts with O₂ to form a hydroperoxide, eventually decomposing to the ketone.

  • The Solution: Degas all extraction solvents with argon or nitrogen. If the ketone is already present, it cannot be removed via acid-base extraction because its pKa profile is too similar to the product. You must use silica gel flash chromatography (eluting with Hexanes/EtOAc) or recrystallization from toluene/heptane.

Q: I synthesized the molecule via a cross-coupling reaction (e.g., Negishi or Suzuki). ICP-MS shows high palladium/zinc or copper residues. How do I clear these heavy metals during extraction?

A: Both the pyridine nitrogen and the phenolate oxygen are excellent bidentate or bridging ligands for transition metals. The metals form stable chelates with your product, pulling them into the organic phase.

  • The Solution: Incorporate a metal scavenger wash during the organic extraction. Washing the organic layer with an aqueous solution of 0.1 M EDTA (adjusted to pH 7.5) or stirring the organic phase with a silica-based metal scavenger (e.g., QuadraSil AP or SiliaMetS Thiol) for 2 hours before filtration will competitively strip the metals from your product.

Section 3: Visualizations & Workflows

Workflow Start Crude Reaction Mixture (Aqueous + Organic) Acidify Add 1M HCl to pH < 3 (Protonates Pyridine) Start->Acidify Sep1 Phase Separation Acidify->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Product as Cation) Sep1->Aq1 Keep Basify Add Sat. NaHCO3 to pH ~7.5 (Neutralizes Product) Aq1->Basify Extract Extract with EtOAc Basify->Extract Sep2 Phase Separation Extract->Sep2 Aq2 Aqueous Phase (Salts, Polar Impurities) Sep2->Aq2 Discard Org2 Organic Phase (Pure Product) Sep2->Org2 Keep & Dry

Workflow for the isoelectric liquid-liquid extraction of 3-[(Pyridin-2-yl)methyl]phenol.

Pathway SM 3-[(Pyridin-2-yl)methyl]phenol (Target Product) Radical Benzylic Radical Intermediate SM->Radical Hydrogen Abstraction O2 O2 / Radical Initiators (Light, Metals) O2->Radical Ketone (3-Hydroxyphenyl)(pyridin-2-yl)methanone (Oxidation Impurity) Radical->Ketone Oxidation

Auto-oxidation pathway of the benzylic methylene bridge forming the ketone impurity.

Section 4: Quantitative Data & Partitioning

To ensure predictable scaling, consult the following physicochemical parameters governing the extraction behavior of 3-[(Pyridin-2-yl)methyl]phenol:

PropertyValueImplication for Extraction Workflow
Pyridine Conjugate Acid pKa ~5.23Protonates at pH < 5. Shifts partition heavily to the aqueous phase.
Phenol pKa ~9.90Deprotonates at pH > 10. Shifts partition heavily to the aqueous phase.
Isoelectric Point (pI) ~7.56The optimal pH target for maximum organic phase recovery.
LogP (Estimated) 2.1 - 2.5Indicates excellent solubility in EtOAc or DCM when in its neutral form.

Section 5: Experimental Protocols

Protocol: Self-Validating Acid-Base "Swing" Extraction

Objective: Isolate 3-[(Pyridin-2-yl)methyl]phenol from neutral and highly polar impurities.

  • Step 1: Initial Solubilization. Dissolve the crude reaction mixture in an equal volume mixture of Ethyl Acetate (EtOAc) and Deionized (DI) Water (e.g., 10 mL/g crude each).

  • Step 2: Acidic Wash (Cation Formation). Slowly add 1M HCl to the biphasic mixture under vigorous stirring until the aqueous phase reaches pH 2.0 - 3.0.

    • Validation: The target molecule is now a water-soluble pyridinium salt.

  • Step 3: Phase Separation. Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Action: Discard the organic layer (which contains unreacted neutral organics and biphenyls). Retain the aqueous layer.

  • Step 4: Basification (Neutralization). Return the aqueous layer to a clean flask. Slowly add saturated aqueous NaHCO₃ dropwise while stirring until the pH stabilizes at exactly 7.5.

    • Validation: The solution may become visibly cloudy as the neutral 3-[(Pyridin-2-yl)methyl]phenol precipitates or forms an emulsion, confirming successful neutralization.

  • Step 5: Final Extraction. Add fresh EtOAc (10 mL/g) to the neutralized aqueous phase. Extract thoroughly. The target molecule will now partition back into the organic layer.

  • Step 6: Washing and Drying. Wash the organic layer with brine to remove residual salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References

  • Title: 4.3: Distinguishing between pH and pKa | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis | Source: IntechOpen | URL: [Link]

  • Title: Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods | Source: ResearchGate | URL: [Link]

Optimization

Technical Support Center: Optimizing Crystallization Conditions for 3-[(Pyridin-2-yl)methyl]phenol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 3-[(Pyridin-2-yl)methyl]phenol. This document moves beyond simple pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the crystallization of 3-[(Pyridin-2-yl)methyl]phenol. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization of 3-[(Pyridin-2-yl)methyl]phenol.

Q1: What are the key physicochemical properties of 3-[(Pyridin-2-yl)methyl]phenol that influence crystallization?

Understanding the molecule's structure is paramount. 3-[(Pyridin-2-yl)methyl]phenol possesses both a pyridine ring and a phenol group. This combination makes the molecule polar and capable of acting as both a hydrogen bond donor (from the phenolic -OH) and a hydrogen bond acceptor (at the pyridine nitrogen). These characteristics lead to high solubility in a range of polar solvents, which can sometimes make crystallization challenging compared to non-heteroaromatic counterparts.[1]

Q2: What is a logical starting point for solvent selection?

The ideal solvent is one where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2] Given the polar nature of 3-[(Pyridin-2-yl)methyl]phenol, polar solvents are the most logical starting point.[1] A preliminary screening with small amounts of the compound can quickly identify promising candidates.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesRationalePotential Use Case
Alcohols Ethanol, Methanol, IsopropanolGood general-purpose polar solvents. The hydroxyl group can hydrogen bond with the solute.Single-solvent slow cooling crystallization.
Ketones AcetoneA polar aprotic solvent that can be effective.Can be a "good" solvent in an anti-solvent system with a non-polar solvent like hexanes.[1]
Esters Ethyl AcetateMedium polarity solvent.Good for slow evaporation or as a component in a mixed-solvent system.
Aqueous Mixtures Ethanol/Water, Acetone/WaterThe addition of water (an anti-solvent for many organics) can dramatically reduce solubility upon cooling.Anti-solvent crystallization or slow cooling of a saturated aqueous alcohol solution.
Ethers Diethyl EtherCan be a good solvent for pyridine N-oxides and similar derivatives.[3]Slow evaporation for high-quality single crystals.

Q3: What are the most common and effective crystallization methods for this type of compound?

The three primary techniques suitable for 3-[(Pyridin-2-yl)methyl]phenol are:

  • Slow Cooling: The compound is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution, which is then allowed to cool gradually. As the temperature drops, solubility decreases, leading to crystal formation.[3]

  • Anti-Solvent Addition (or Vapor Diffusion): This involves dissolving the compound in a "good" solvent where it is very soluble, followed by the slow introduction of a "poor" or "anti-solvent" in which it is insoluble.[1][2] This reduces the overall solubility of the solute, inducing crystallization. Vapor diffusion is a more controlled version of this, where the anti-solvent vapor slowly diffuses into the solution.[3]

  • Slow Evaporation: The compound is dissolved in a solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly, which gradually increases the solute concentration to the point of supersaturation, inducing crystal growth.[3] This is often the simplest method but can be slow.

Q4: Is polymorphism a concern for 3-[(Pyridin-2-yl)methyl]phenol?

Yes. Many pharmaceutical compounds can exist in multiple crystal forms, a phenomenon known as polymorphism.[4] Different polymorphs can have distinct physical properties, including solubility, stability, and melting point. It is crucial to be aware that varying crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to the formation of different polymorphic forms.[4]

Troubleshooting & Optimization Guide

This guide addresses common issues encountered during the crystallization of pyridine derivatives in a direct question-and-answer format.

graph TD { A[Start: Crude Compound] --> B{Dissolve in Hot Solvent}; B --> C{Solution Clear?}; C -- No --> D[Hot Filtration to Remove Insolubles]; D --> E[Allow to Cool Slowly]; C -- Yes --> E; E --> F{Crystals Form?}; F -- Yes --> G[Isolate by Vacuum Filtration]; G --> H[Wash with Cold Solvent]; H --> I[Dry Crystals]; I --> J[End: Pure Compound]; F -- No --> K((Troubleshoot));

}

Figure 1: General workflow for slow cooling crystallization with troubleshooting points.

Issue 1: No crystals form upon cooling.

  • Question: My compound dissolved completely, but the solution remains clear even after cooling. What's wrong?

  • Possible Causes & Solutions:

    • Excess Solvent: This is the most common reason for crystallization failure.[1][5] The solution is not sufficiently supersaturated for crystals to nucleate and grow.

      • Recommended Action: Reheat the solution and boil off some of the solvent to increase the concentration.[1] Allow the more concentrated solution to cool again.

    • Inhibited Nucleation: The solution may be supersaturated, but crystal growth has not been initiated. This requires a nucleation event.

      • Recommended Action: Try to induce nucleation by scratching the inner surface of the flask at the meniscus with a glass rod.[6][7] The microscopic scratches provide a surface for crystals to form. Alternatively, add a "seed crystal"—a tiny speck of the pure solid compound—to the solution to serve as a template for growth.[6][7][8]

Issue 2: The compound has "oiled out" instead of forming crystals.

  • Question: Instead of a crystalline solid, a syrupy liquid or oil has separated from the solution. How do I fix this?

  • Possible Causes & Solutions:

    • High Impurity Concentration: Significant amounts of impurities can depress the melting point of the compound, leading to the formation of an oil.

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supersaturated liquid before it has time to organize into a crystal lattice.[7]

    • Solvent-Solute Interaction: The boiling point of the solvent may be higher than the melting point of your compound.

      • Recommended Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to slightly decrease the saturation, and then allow the solution to cool much more slowly.[5] Placing the flask in an insulated container (like a beaker of warm water or a dewar) can promote the slow cooling needed for proper crystal formation. If the problem persists, consider purifying the material by another method (e.g., column chromatography) before attempting recrystallization again.[7]

Issue 3: The final yield of crystals is very low.

  • Question: I got crystals, but the recovery was less than 50%. How can I improve the yield?

  • Possible Causes & Solutions:

    • Using Too Much Solvent: As with the failure to crystallize, using an excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.[6][7]

      • Recommended Action: Always use the minimum amount of hot solvent required to fully dissolve the compound.

    • Incomplete Crystallization: The solution may not have been cooled sufficiently or for long enough.

      • Recommended Action: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the solid from the solution.[1]

    • Premature Filtration: Filtering while the solution is still warm will result in a significant loss of product.

      • Recommended Action: Ensure the solution is thoroughly chilled before vacuum filtration. To recover more product, you can evaporate some of the solvent from the filtrate (mother liquor) to obtain a second crop of crystals.[7]

Issue 4: The crystals are colored or appear impure.

  • Question: My starting material was off-white, and the final crystals are still colored. How can I remove colored impurities?

  • Possible Causes & Solutions:

    • Trapped Impurities: Rapid crystallization can trap impurities within the growing crystal lattice.[4]

    • Co-crystallization of Impurities: The impurity may have similar solubility properties to your target compound.

      • Recommended Action: For colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[7] The impurities adsorb to the charcoal's surface. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool.

      • Critical Caveat for Phenols: Be cautious when using charcoal with phenolic compounds. Some sources suggest that ferric ions present in charcoal can form colored complexes with phenols, potentially impairing the purification process.[2] If this is a concern, a slower, more careful crystallization is a better approach to exclude impurities.

Detailed Experimental Protocols

These protocols are starting points and may require optimization for your specific sample purity and scale.

Protocol 1: Single Solvent Recrystallization by Slow Cooling
  • Dissolution: Place the crude 3-[(Pyridin-2-yl)methyl]phenol in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and a small volume of your chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid just completely dissolves. Note the total volume used.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask to prevent premature crystallization.[3]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[1] Crystal formation should begin during this time.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry on the filter funnel under vacuum for several minutes, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (e.g., hexanes) drop by drop until a persistent cloudiness (turbidity) appears.[1] This indicates the solution is saturated.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.[1]

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form slowly. If no crystals form, try cooling the solution in an ice bath.

  • Isolation & Drying: Collect, wash, and dry the crystals as described in Protocol 1.

graph TD { rankdir=LR; A[Start: Choose a Solvent]; A --> B{Is compound soluble in cold solvent?}; B -- Yes --> C{Solvent is too "good"}; C --> D[Use as "Good Solvent" in Anti-Solvent Method]; B -- No --> E{Is compound soluble in hot solvent?}; E -- No --> F[Insoluble. Try a different solvent.]; E -- Yes --> G[Ideal for Slow Cooling Recrystallization];

}

Figure 2: Decision tree for selecting a single-solvent system.

References

  • Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Available from: [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available from: [Link]

  • Crystallization Problem Solutions Guide. Scribd. Available from: [Link]

  • Method for separating and recovering crystallized phenol from phenol-containing dilute solution. Google Patents (CN102320682A).
  • Recrystallization. Available from: [Link]

  • Crystal formation of phenol derivatives and preparation method thereof. Google Patents (CN106278947A).
  • Preferential crystallization for the purification of similar hydrophobic polyphenols. PMC. Available from: [Link]

  • Hollow Microcrystals of Copper Hexafluoroacetylacetonate-Pyridine Derivative Adducts via Supercritical CO2 Recrystallization. ACS Publications. Available from: [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols (PDF). ResearchGate. Available from: [Link]

  • 2-{[(3-Methylpyridin-2-yl)amino]methyl}phenol. PubChem. Available from: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. PMC. Available from: [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][3][6]triazolo[4,3-b][1][3][6]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available from: [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents (WO2007052302A2).
  • 2-{[(Pyridin-2-yl)amino]methyl}phenol. ResearchGate. Available from: [Link]

  • 2-[(Pyridin-3-ylamino)methyl]phenol (PDF). ResearchGate. Available from: [Link]

  • 2-[(Tri-2-pyridylmethyl)iminomethyl]phenol (PDF). ResearchGate. Available from: [Link]

  • Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. Google Patents (US11384086B2).
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available from: [Link]

  • 4-(pyridin-2-ylmethyl)phenol (C12H11NO). PubChemLite. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 3-[(Pyridin-2-yl)methyl]phenol

Welcome to the Technical Support Center for handling and storing 3-[(Pyridin-2-yl)methyl]phenol . This guide is engineered for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and storing 3-[(Pyridin-2-yl)methyl]phenol . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic troubleshooting, self-validating storage protocols, and quantitative data to ensure the long-term integrity of this highly sensitive compound.

Mechanistic Insight: The "Why" Behind the Degradation

To effectively prevent degradation, one must understand the specific vulnerabilities of the molecule. 3-[(Pyridin-2-yl)methyl]phenol features two critical functional groups: a phenolic hydroxyl group and a pyridine ring.

The phenol moiety is inherently susceptible to autoxidation. When exposed to atmospheric oxygen and light, it forms phenoxy radicals that subsequently couple or oxidize into highly colored, conjugated quinone byproducts [1]. However, what makes this specific molecule uniquely vulnerable compared to isolated phenols is the pyridine ring . Pyridine acts as a potent ligand that can chelate trace transition metals (e.g., Fe³⁺, Cu²⁺) present in glassware or solvents. These coordinated metals act as direct catalysts for the generation of reactive oxygen species (ROS), drastically accelerating the autoxidation rate [2].

Causality Check: It is not just oxygen that destroys your sample; it is the synergistic effect of oxygen, light, and pyridine-coordinated trace metals driving a radical chain reaction.

OxidationPathway Compound 3-[(Pyridin-2-yl)methyl]phenol (Colorless/White) Radical Phenoxy Radical Intermediate (Highly Reactive) Compound->Radical Autoxidation Quinone Quinone & Polymeric Byproducts (Yellow/Brown/Red) Radical->Quinone Polymerization O2 Atmospheric O2 O2->Compound Light UV/Vis Light (hv) Light->Compound Metals Trace Metals (Fe, Cu) Coordinated by Pyridine Metals->Compound

Mechanistic pathway of 3-[(Pyridin-2-yl)methyl]phenol autoxidation to quinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual indicators that my compound has oxidized? A1: Pure 3-[(Pyridin-2-yl)methyl]phenol is a white to off-white solid. The primary visual sign of oxidation is a distinct color shift. As phenoquinones and polymeric byproducts accumulate, the solid will turn yellow, reddish-brown, or eventually black [3]. If the solid is no longer white, its purity has been compromised and it should not be used in sensitive assays without purification.

Q2: Can I store this compound in a standard -20°C laboratory freezer? A2: No. While low temperatures slow down kinetic degradation, a standard freezer does not protect against atmospheric oxygen or moisture. Phenolic compounds degrade rapidly even at low temperatures if exposed to oxygen and ambient light [4]. It must be stored under a strict inert atmosphere.

Q3: Why is Argon preferred over Nitrogen for long-term storage of this solid? A3: Argon is significantly denser than air, allowing it to form a protective, heavy "blanket" over the solid compound at the bottom of the vial. Nitrogen is lighter and more easily displaced by ambient air when the vial is opened, increasing the risk of transient oxygen exposure during routine handling [5].

Quantitative Data: Storage Condition Efficacy

The table below summarizes the relative oxidation rates and estimated shelf life of sensitive phenolic compounds under various storage conditions, demonstrating the absolute necessity of inert, dark, and cold environments.

Table 1: Comparative Stability of Phenolic Compounds under Various Storage Conditions

Storage TemperatureAtmosphereContainer TypeLight ExposureRelative Oxidation RateEstimated Shelf Life
25°C (Ambient)Ambient AirClear GlassDirect Light100% (Baseline)< 1 Week
4°CAmbient AirClear GlassAmbient Lab Light45%1-2 Months
-20°CAmbient AirAmber GlassDark15%3-6 Months
-20°CNitrogen (N₂)Amber GlassDark2%1-2 Years
-80°CArgon (Ar)Sure/Seal™ BottleDark< 0.1%> 5 Years

Troubleshooting Guide: Recovering Degraded Material

If you discover that your stored batch has degraded, follow this logic tree to determine the appropriate recovery steps.

Troubleshooting Start Observe Compound Color CheckColor Is it White/Off-White? Start->CheckColor Proceed Proceed with Experiment CheckColor->Proceed Yes Discolored Yellow, Red, or Brown? CheckColor->Discolored No Action1 Perform Recrystallization with Activated Carbon Discolored->Action1 Purify Action2 Store under Argon at -80°C in Amber Vial Action1->Action2 Post-Purification

Troubleshooting workflow for evaluating and recovering oxidized phenolic compounds.

Standard Operating Procedures (SOPs)

SOP 1: Preparation for Long-Term Storage (Self-Validating System)

Principle of Self-Validation: By incorporating a secondary containment system with a visual oxygen indicator, this protocol inherently validates the integrity of the inert atmosphere without requiring destructive testing of the sample.

  • Drying : Dry the 3-[(Pyridin-2-yl)methyl]phenol under high vacuum (<0.1 Torr) for 4 hours to remove trace moisture.

  • Inert Transfer : Transfer the flask into an inert atmosphere glovebox (Argon preferred, O₂ < 1 ppm).

  • Aliquoting : Divide the bulk material into single-use aliquots in amber glass vials.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk batch during daily laboratory use.

  • Sealing : Seal the vials with PTFE-lined caps. Wrap the caps tightly with Parafilm to prevent gas exchange.

  • Secondary Containment (Validation Step) : Place the sealed vials into a larger vacuum-sealable Mylar bag. Insert a resazurin-based anaerobic indicator pill into the bag before sealing.

  • Storage : Store the sealed bag at -80°C. Validation: If the indicator pill turns pink at any point during storage, the seal has failed, and the vials must be immediately re-purged in the glovebox.

SOP 2: Recovery of Oxidized Compound (Recrystallization)
  • Dissolution : Dissolve the discolored compound in a minimal amount of degassed, anhydrous toluene under an argon atmosphere.

  • Scavenging : Add activated carbon (charcoal) to the solution and stir for 15 minutes.

    • Causality: The carbon will selectively adsorb the high-molecular-weight, highly conjugated quinone polymers responsible for the discoloration.

  • Hot Filtration : Filter the mixture hot through a pad of Celite under inert gas to remove the carbon.

  • Crystallization : Slowly cool the filtrate to -20°C to induce crystallization of the pure, white 3-[(Pyridin-2-yl)methyl]phenol.

  • Collection : Filter the crystals, wash with cold hexanes, and immediately proceed to SOP 1 for storage.

References

  • Danilewicz, J. C. "Mechanism of Autoxidation of Polyphenols and Participation of Sulfite in Wine: Key Role of Iron." ResearchGate. [Link]

  • ResearchGate Community. "Phenol having a reddish Brown color?" ResearchGate Q&A. [Link]

  • MDPI. "Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures." MDPI.[Link]

Optimization

Technical Support Center: Optimizing Solvent Selection for 3-[(Pyridin-2-yl)methyl]phenol Purification

Overview Purifying 3-[(Pyridin-2-yl)methyl]phenol presents unique physicochemical challenges. The molecule is amphoteric, containing both a weakly basic pyridine nitrogen (pKa ~5.2) and a weakly acidic phenolic hydroxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Purifying 3-[(Pyridin-2-yl)methyl]phenol presents unique physicochemical challenges. The molecule is amphoteric, containing both a weakly basic pyridine nitrogen (pKa ~5.2) and a weakly acidic phenolic hydroxyl group (pKa ~9.5). This dual functionality leads to complex intermolecular hydrogen bonding, severe peak tailing on silica-based stationary phases, and a tendency to "oil out" rather than crystallize. This guide provides field-proven troubleshooting strategies, focusing on causality and self-validating protocols to ensure high-purity isolation.

Troubleshooting Chromatographic Purification (RP-HPLC & Flash)

Q: Why do I observe severe peak tailing and broad peaks during RP-HPLC purification of this compound? A: Peak tailing for basic compounds like pyridine derivatives is primarily caused by strong secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the surface of silica-based stationary phases[1]. Because the pyridine ring has a pKa of approximately 5.2 to 6[2], running a mobile phase near neutral pH leaves the nitrogen unprotonated but highly susceptible to hydrogen bonding with silanols. Furthermore, if the sample is injected as a salt (e.g., chloride) but the mobile phase lacks a matching counter-ion, transient ion exchange occurs on the column, resulting in a continuum of retention times and broad peaks[3].

Q: How should I optimize my mobile phase to fix this tailing? A: You must control the ionization state. The most effective strategy is to lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the pyridine nitrogen, preventing it from interacting with silanols[3]. Alternatively, if you must avoid TFA for mass spectrometry compatibility, use a highly end-capped column (e.g., Gemini-NX) or a mixed-mode column (e.g., Primesep) where the surface silanols are shielded by basic groups[3].

HPLC_Optimization N1 Observe Peak Tailing in RP-HPLC N2 Check Mobile Phase pH N1->N2 N3 pH > 5.2 (Pyridine Neutral/H-Bonding) N2->N3 If unbuffered N4 pH < 3.0 (Pyridine Protonated) N2->N4 If acidic N5 Silanol Interactions Active: Add TEA or switch to Polymer/Hybrid Column N3->N5 Causes Tailing N6 Ion-Pairing Needed: Add 0.1% TFA or use Primesep/Mixed-Mode N4->N6 Broad Peaks due to charge repulsion

Caption: Logic tree for troubleshooting peak tailing in RP-HPLC of pyridine derivatives.

Liquid-Liquid Extraction & Recrystallization

Q: Can I avoid chromatography entirely for bulk purification? A: Yes. The amphoteric nature of pyridine-phenolic ligands allows for highly efficient purification using an acid/base pH-swing extraction protocol[4]. By manipulating the pH, you can selectively drive the target molecule into the aqueous phase (as a pyridinium cation) to wash away neutral organic impurities, and then back into the organic phase (as a neutral species) to leave behind water-soluble salts and highly polar impurities[4].

Q: My compound is "oiling out" instead of crystallizing. What solvent system should I use? A: Pyridine derivatives are notoriously difficult to crystallize because their polarity and hydrogen-bonding capabilities make them highly soluble in a wide range of solvents[5]. "Oiling out" occurs when the compound separates as a supercooled liquid rather than a solid. To resolve this, use a two-solvent (mixed-solvent) system consisting of a "good" solvent (e.g., hot acetone) and an "anti-solvent" (e.g., hexanes)[5]. Avoid highly protic solvents like pure ethanol, which can form stable hydrogen-bonded networks with the phenolic OH and pyridine N, trapping the molecule in a liquid state.

pH_Swing S1 Crude Mixture in Organic Solvent (e.g., EtOAc) S2 Extract with 1M HCl (pH < 2) S1->S2 S3 Aqueous Layer (Pyridinium Cation) S2->S3 Target moves to Aq S4 Adjust pH to ~7.5 with NaHCO3 S3->S4 S5 Extract with DCM/EtOAc (Neutral Product) S4->S5 Target moves to Org

Caption: pH-swing liquid-liquid extraction workflow for amphoteric pyridine-phenols.

Quantitative Data & Solvent Optimization

Table 1: Physicochemical Properties & Solvent Optimization Matrix for 3-[(Pyridin-2-yl)methyl]phenol

Parameter / pH RangeDominant Ionization StateRecommended Solvents / AdditivesMechanistic Effect & Causality
pH < 3.0 Pyridinium cation (Phenol neutral)Water/MeCN + 0.1% TFAProtonates pyridine N, preventing silanol binding. Requires end-capped C18.
pH 6.0 - 8.0 Neutral species / AmphotericWater/MeOH + 10mM Ammonium AcetateAnalyte is neutral. High risk of H-bonding. Use polar-embedded columns.
pH > 10.0 Phenolate anion (Pyridine neutral)Water/MeCN + 0.1% TEA or AmmoniaDeprotonates phenol. Requires high-pH stable hybrid silica or polymer columns.
LLE Extraction pH-dependent1M HCl (forward), NaHCO3 (reverse)Exploits amphoterism for selective partitioning away from neutral impurities.
Step-by-Step Methodologies

Protocol 1: Self-Validating pH-Swing Liquid-Liquid Extraction Causality: This protocol leverages the pKa gap between the pyridine N (~5.2) and the phenolic OH (~9.5) to isolate the target from non-amphoteric impurities.

  • Initial Solubilization: Dissolve the crude 3-[(Pyridin-2-yl)methyl]phenol in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Acidic Extraction: Extract the organic layer with an equal volume of 1.0 M HCl. Mechanism: The pyridine ring protonates, driving the target into the aqueous layer.

  • Phase Separation: Collect the aqueous layer. Wash it once with clean Ethyl Acetate to remove residual lipophilic impurities.

  • Basification (Critical Step): Carefully adjust the aqueous layer to pH 7.5 - 8.0 using saturated aqueous NaHCO3.

    • Self-Validation Check: Verify the pH using a calibrated pH meter. Do not exceed pH 9.0. If the pH reaches 10, the phenol will deprotonate into a phenolate anion, and the molecule will remain trapped in the aqueous layer.

  • Back-Extraction: Extract the neutralized, cloudy aqueous layer with Dichloromethane (DCM) or Ethyl Acetate. The neutral product will partition into the organic phase. Dry over Na2SO4 and concentrate.

Protocol 2: Preparative RP-HPLC Mobile Phase Optimization Causality: Overcoming peak tailing requires either shielding the silanols or ion-pairing the protonated basic nitrogen.

  • Column Selection: Select a highly end-capped C18 column or a polar-embedded phase (e.g., Primesep or Gemini-NX) to sterically shield against silanol interactions[3].

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% Trifluoroacetic acid) and Mobile Phase B (Acetonitrile + 0.1% TFA). Mechanism: TFA acts as an ion-pairing agent for the protonated pyridine, improving peak symmetry[3].

  • Gradient Design: Start at 5% B, ramping to 60% B over 20 minutes.

  • Injection & Monitoring: Monitor absorbance at 254 nm.

    • Self-Validation Check: Calculate the Asymmetry Factor (As) of the target peak. If As > 1.5 (severe tailing persists), the column may be degraded (loss of end-capping). Switch to a fresh column or increase the buffer concentration (e.g., 20 mM Ammonium Formate) to outcompete silanol binding.

References
  • [1] Title: Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Source: Benchchem. URL:

  • [5] Title: Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Source: Benchchem. URL:

  • [2] Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Source: HELIX Chromatography. URL:

  • [4] Title: Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Source: Arkivoc. URL:

  • [3] Title: Method for pyridine amine derivative. Source: Chromatography Forum. URL:

Sources

Troubleshooting

Technical Support Center: Mitigating Byproducts in 3-[(Pyridin-2-yl)methyl]phenol Catalytic Cycles

Welcome to the technical support center for the synthesis and purification of 3-[(Pyridin-2-yl)methyl]phenol and related derivatives. This guide is designed for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 3-[(Pyridin-2-yl)methyl]phenol and related derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic reactions involving pyridinylphenol scaffolds. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My catalytic reaction is sluggish or stalls completely. What are the likely causes?

A1: Slow or incomplete reactions involving pyridine-containing substrates are frequently due to catalyst poisoning. The nitrogen atom's lone pair of electrons in the pyridine ring can strongly coordinate to the metal center of catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh), effectively blocking the active sites required for the catalytic cycle.[1] This is particularly prevalent in hydrogenation and cross-coupling reactions.[1]

Troubleshooting Steps:

  • Increase Catalyst Loading: As a straightforward initial step, increasing the catalyst loading can sometimes compensate for the poisoning effect.[1]

  • Employ a Guard Bed: For flow chemistry setups, implementing a guard bed with a less expensive, sacrificial material can capture a significant portion of the pyridine substrate before it reaches the main catalyst bed.[1]

  • Degas Thoroughly: Ensure rigorous degassing of your reaction mixture to prevent the oxidation of the active catalyst species, such as Pd(0), to an inactive state.[1]

Q2: I'm observing significant amounts of homocoupled byproducts in my cross-coupling reaction. How can I minimize these?

A2: Homocoupling is a common side reaction in many cross-coupling methodologies, such as Suzuki-Miyaura and Stille couplings.[2][3] It arises from the reaction of two molecules of the same coupling partner.

Mitigation Strategies:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often promote the desired cross-coupling pathway over homocoupling.

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of your reagents. Slow addition of one of the coupling partners can help maintain a low concentration, disfavoring homocoupling.

  • Base Selection: The nature and strength of the base can significantly influence the reaction outcome. An inappropriate base can lead to the degradation of starting materials or promote side reactions.

Q3: My purification by recrystallization is failing to yield pure crystals. What should I do?

A3: Recrystallization failures with pyridine derivatives are common and can often be resolved by systematically addressing solvent choice and crystallization technique.[4]

Troubleshooting Protocol:

  • Verify Solvent Choice: Pyridine derivatives are polar and typically require polar solvents for dissolution.[4] If a single solvent isn't effective, a two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) is a powerful alternative.[4]

  • Induce Crystallization: If crystals do not form upon cooling, the solution may be supersaturated.[4]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[4]

    • Seeding: Add a single, pure crystal of your compound (a "seed crystal") to initiate crystallization.[4]

  • Concentrate the Solution: If too much solvent was used, carefully evaporate a portion to increase the concentration of your compound and allow it to cool again.[4]

Troubleshooting Guide: Common Byproducts and Their Reduction

This section provides a more detailed look at specific byproducts encountered during the synthesis of 3-[(Pyridin-2-yl)methyl]phenol and offers targeted solutions.

Issue 1: Formation of Over-reduced Products (Piperidine Derivatives)

In reactions involving hydrogenation, the pyridine ring can be reduced to a piperidine ring. While sometimes desirable, this is often a significant byproduct.[5]

Causality: The choice of reducing agent and reaction conditions dictates the extent of reduction. Strong reducing agents and harsh conditions (high pressure, high temperature) favor over-reduction.

Mitigation Protocol:

  • Catalyst Poisoning as a Tool: In some instances, controlled catalyst poisoning can be used to increase selectivity. For example, the Rosenmund reduction uses a poisoned palladium catalyst to prevent the over-reduction of acyl chlorides.[1]

  • Milder Reducing Agents: Consider using milder reducing agents. For instance, samarium diiodide (SmI2) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature, but the conditions can be tuned to be more selective.[5]

  • Chemoselective Hydrogenation: Employing specific catalysts and conditions can allow for the selective reduction of other functional groups in the presence of a pyridine ring.[1]

Issue 2: Oxidation Byproducts

Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-like structures and other colored impurities.[6]

Causality: The presence of oxygen and certain metal catalysts can promote the oxidation of the phenol group.

Mitigation Protocol:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help prevent the oxidation of the desired product.

  • Catalyst Choice: Be mindful that some transition metal complexes can catalyze aerial oxidation.[6] If oxidation is a persistent issue, consider alternative catalysts.

Issue 3: Byproducts from C-H Activation

In some palladium-catalyzed reactions, unintended C-H activation of the pyridine or phenol ring can lead to the formation of isomeric byproducts or oligomers.[1]

Causality: The strong coordinating ability of the pyridine nitrogen can direct the metal catalyst to activate nearby C-H bonds.[1]

Mitigation Protocol:

  • Directing Groups: If possible, modify the substrate to include a directing group that favors the desired reaction pathway.

  • Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can influence the regioselectivity of the reaction.[7] Experiment with different ligands to disfavor unwanted C-H activation.

  • Reaction Parameter Optimization: Fine-tuning the reaction temperature and solvent may favor the desired product.[7]

Visualizing the Catalytic Cycle and Byproduct Formation

To better understand the processes discussed, the following diagrams illustrate a generalized catalytic cycle for a cross-coupling reaction and a common byproduct formation pathway.

Catalytic Cycle cluster_main_cycle Desired Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Byproduct Formation Catalyst Catalyst Active Catalyst Active Catalyst Catalyst->Active Catalyst Pyridine Substrate Pyridine Substrate Inactive Complex Inactive Complex No Reaction No Reaction Inactive Complex->No Reaction Desired Product Desired Product Active CatalystPyridine Substrate Active CatalystPyridine Substrate Active CatalystPyridine Substrate->Inactive Complex Poisoning Active CatalystPyridine Substrate->Desired Product Desired Reaction

Caption: Simplified workflow illustrating catalyst poisoning by a pyridine substrate.

Quantitative Data Summary

ParameterCondition ACondition BByproduct X Yield (%)Byproduct Y Yield (%)Desired Product Yield (%)
Catalyst Pd(OAc)2/SPhosPd(dppf)Cl215580
Base K2CO3CsF101278
Temperature 80 °C110 °C52075

This table is a generalized representation. Actual results will vary based on the specific reaction.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot "good" solvent (a solvent in which the compound is highly soluble).[4]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy.[4]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[4] Dry the purified crystals.

References

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystalliz
  • Troubleshooting common issues in pyridine synthesis - Benchchem.
  • Pd(II)
  • A Researcher's Guide to Pyridine Purification: A Compar
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • THE NOVEL REDUCTION OF PYRIDINE DERIV
  • 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
  • Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl) 2 Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)

Sources

Reference Data & Comparative Studies

Validation

3-[(Pyridin-2-yl)methyl]phenol vs 2-[(Pyridin-2-yl)methyl]phenol reactivity comparison

As a Senior Application Scientist, selecting the correct positional isomer is rarely a trivial matter of availability; it is a strategic decision that dictates the entire trajectory of your synthetic or materials-based w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct positional isomer is rarely a trivial matter of availability; it is a strategic decision that dictates the entire trajectory of your synthetic or materials-based workflow. When comparing 3-[(pyridin-2-yl)methyl]phenol (the meta-isomer) and 2-[(pyridin-2-yl)methyl]phenol (the ortho-isomer), the seemingly minor shift of a hydroxyl group fundamentally alters the molecule's thermodynamic profile, coordination geometry, and reactivity.

This guide provides an objective, data-driven comparison of these two isomers, focusing on their structural mechanics, ligand behavior, and practical applications in the laboratory.

Structural & Thermodynamic Foundations

The core divergence between these two isomers stems from proximity effects. In the ortho-isomer, the phenolic hydroxyl (-OH) group is adjacent to the methylene bridge connecting the pyridine ring. This spatial arrangement enables the formation of a stable intramolecular hydrogen bond between the phenolic proton and the pyridine nitrogen[1].

Conversely, the meta-isomer's geometry physically precludes this interaction. The rigid aromatic backbone forces the -OH group away from the pyridyl nitrogen, making intramolecular hydrogen bonding impossible and forcing the molecule to rely entirely on intermolecular hydrogen bonding networks.

Causality in Physical Properties:

  • Volatility and Solubility: The intramolecular H-bonding in the ortho-isomer "masks" the polar -OH and -N groups from the surrounding solvent. This dramatically reduces intermolecular aggregation, resulting in a lower boiling point, higher vapor pressure, and superior solubility in non-polar organic solvents[2].

  • Acidity (pKa): The ortho-isomer exhibits a distinct pKa shift. The neutral molecule is stabilized by the intramolecular H-bond, which initially resists deprotonation. However, once deprotonated, the resulting phenoxide is highly stabilized by metal chelation, driving the equilibrium forward in coordination environments.

Coordination Chemistry: Chelation vs. Bridging

The most critical application difference between these isomers lies in their behavior as ligands in transition metal chemistry.

The Ortho-Isomer: A Potent N,O-Bidentate Chelator

Upon deprotonation, 2-[(pyridin-2-yl)methyl]phenol acts as an exceptional N,O-bidentate ligand. It coordinates to metal centers (such as Cu²⁺, Ni²⁺, or Pd²⁺) to form a highly stable 6-membered metallacycle (Metal–O–C–C–C–N). This robust chelation makes it an ideal supporting ligand in homogeneous catalysis, particularly for stabilizing high-oxidation-state intermediates in aerobic oxidations or Chan-Lam cross-coupling reactions[3].

The Meta-Isomer: A Binucleating / Bridging Ligand

Because the -OH group in 3-[(pyridin-2-yl)methyl]phenol is positioned further away, closing a chelate ring would require forming a highly strained, geometrically impossible macrocycle. Instead, this isomer acts as a bridging or binucleating ligand[4]. The nitrogen and oxygen atoms coordinate to different metal centers, driving the self-assembly of bimetallic complexes, coordination polymers, or Metal-Organic Frameworks (MOFs).

Coordination_Modes cluster_ortho 2-[(Pyridin-2-yl)methyl]phenol (Ortho) cluster_meta 3-[(Pyridin-2-yl)methyl]phenol (Meta) O_Ligand Bidentate N,O-Ligand O_Complex Monomeric Metallacycle (e.g., Cu Chelate) O_Ligand->O_Complex + Metal Ion O_App Homogeneous Catalysis O_Complex->O_App Application M_Ligand Bridging / Monodentate M_Complex Coordination Polymer Bimetallic Network M_Ligand->M_Complex + Metal Ion M_App Materials Science M_Complex->M_App Application

Coordination pathways: Ortho-driven monomeric chelation vs. Meta-driven polymeric networks.

Quantitative Data Summary

The table below summarizes the divergent physicochemical properties and reactivity profiles of the two isomers, providing a quick-reference guide for experimental design.

Parameter2-[(Pyridin-2-yl)methyl]phenol (Ortho)3-[(Pyridin-2-yl)methyl]phenol (Meta)
Primary H-Bonding Intramolecular (OH···N)Intermolecular (OH···OH / OH···N)
Relative Boiling Point Lower (High volatility)Higher (Low volatility)
Solubility (Non-Polar) High (Masked polarity)Low (Exposed polar groups)
Coordination Mode Bidentate (N,O) ChelationMonodentate or Bridging
Metallacycle Size 6-membered ringN/A (Geometrically precluded)
Primary Application Homogeneous Catalysis (e.g., Chan-Lam)Coordination Polymers, MOFs, Materials
EAS Directing Effects Synergistic activation at positions 4, 6Steric crowding at position 2; activation at 4, 6

Experimental Workflows: Self-Validating Protocols

To practically demonstrate the reactivity differences between these isomers, the following protocols detail the synthesis of Copper(II) complexes. These workflows are designed as self-validating systems—meaning the visual and spectroscopic feedback at each step confirms the mechanistic pathway.

Protocol A: Synthesis of a Monomeric Cu(II) Chelate (Using the Ortho-Isomer)

Objective: Form a discrete, soluble metal complex for homogeneous catalysis.

  • Ligand Preparation: Dissolve 1.0 mmol of 2-[(pyridin-2-yl)methyl]phenol in 10 mL of anhydrous methanol.

    • Causality: Methanol is chosen because it solubilizes both the neutral ligand and the subsequent metal salt, while its protic nature assists in the proton-exchange step.

  • Deprotonation: Add 1.05 mmol of sodium methoxide (NaOMe) dropwise under stirring.

    • Validation Check: The solution should remain clear. The slight excess of base ensures complete disruption of the intramolecular H-bond, generating the active phenoxide nucleophile.

  • Metal Complexation: Slowly add a solution of 0.5 mmol Copper(II) acetate monohydrate in 5 mL methanol.

    • Validation Check: The solution will immediately transition to a deep, vibrant green/blue color , indicating the successful formation of the discrete[Cu(L)₂] chelate complex. No precipitate should form initially due to the high solubility of the monomeric species.

  • Isolation: Concentrate the solution under reduced pressure and induce crystallization via slow diffusion of diethyl ether.

Protocol B: Synthesis of a Coordination Polymer (Using the Meta-Isomer)

Objective: Drive the self-assembly of a bimetallic or polymeric network.

  • Ligand Preparation: Dissolve 1.0 mmol of 3-[(pyridin-2-yl)methyl]phenol in 15 mL of a 1:1 mixture of DMF and ethanol.

    • Causality: The meta-isomer's reliance on intermolecular H-bonding makes it less soluble in pure alcohols; DMF is required to fully solvate the extended networks that will form.

  • Metal Addition & Assembly: Directly add 1.0 mmol of Copper(II) nitrate trihydrate (no strong base is used initially to slow the polymerization rate and improve crystallinity).

  • Thermal Maturation: Heat the mixture to 80°C for 12 hours.

    • Validation Check: Unlike the ortho-isomer, the solution will rapidly become turbid, and an insoluble microcrystalline precipitate will begin to fall out of solution. This insolubility is the self-validating proof of coordination polymerization (bridging), as the extended molecular weight drastically reduces solubility[4].

Experimental_Workflow Step1 1. Ligand Solvation (Solvent Selection) Step2 2. Base Addition (Deprotonation) Step1->Step2 Step3 3. Metal Complexation (Visual Validation) Step2->Step3 Step4 4. Phase Separation (Crystals vs Polymer) Step3->Step4

Workflow for comparative metal-ligand complexation and visual validation.

Conclusion

The choice between 3-[(pyridin-2-yl)methyl]phenol and 2-[(pyridin-2-yl)methyl]phenol is a masterclass in rational ligand design. If your goal is to synthesize a robust, soluble catalyst for organic transformations, the ortho-isomer's bidentate chelation is unparalleled. However, if your research focuses on materials science, bioinorganic modeling, or the construction of extended molecular architectures, the bridging capability of the meta-isomer provides the necessary structural foundation.

References

  • A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][1]

  • Which has more vapour pressure, phenol or ortho-nitrophenol? (Discussion on Volatility and H-Bonding) Source: Quora Chemistry Forums URL:[Link][2]

  • N,O-Bidentate ligand-tunable copper(II) complexes as a catalyst for Chan–Lam coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3]

  • Synthesis of Binucleating Ligands of Pyridylphenol Source: Synthetic Communications (Taylor & Francis) URL:[Link][4]

Sources

Comparative

Fragment-Based Drug Discovery: Comparing the Ligand Efficiency of 3-[(Pyridin-2-yl)methyl]phenol and Bipyridine

As a Senior Application Scientist, I frequently oversee hit-to-lead optimization campaigns targeting metalloenzymes (e.g., matrix metalloproteinases, HDACs). In Fragment-Based Drug Discovery (FBDD), we deliberately scree...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee hit-to-lead optimization campaigns targeting metalloenzymes (e.g., matrix metalloproteinases, HDACs). In Fragment-Based Drug Discovery (FBDD), we deliberately screen low-molecular-weight compounds (typically 12–14 heavy atoms) to identify weak but highly efficient binding events[1]. Unlike traditional high-throughput screening (HTS), FBDD relies on identifying low-affinity interactions that possess high ligand efficiency, which can then be systematically optimized into potent leads[2].

This guide objectively compares two distinct metal-binding chemotypes evaluated in our biophysical screening panels: the classic rigid chelator bipyridine and the flexible, drug-like fragment 3-[(Pyridin-2-yl)methyl]phenol .

The Causality of Chemical Structure on Ligand Efficiency

Ligand efficiency (LE) is a critical thermodynamic measurement of the binding energy per atom of a ligand to its target[3]. Mathematically, it normalizes the Gibbs free energy ( ΔG ) against the number of non-hydrogen (heavy) atoms (HA)[3].

LE=HA−ΔG​≈HA1.37×pIC50​​ (at 300K)

When evaluating fragments, raw LE must be contextualized by the molecule's structural geometry and developability, as LE has a strong dependence on molecular size and rigidity[4].

Bipyridine: High Efficiency, Poor Developability

Bipyridine utilizes two nitrogen atoms on different pyridine rings to form highly stable, bidentate chelate complexes with transition metals[5]. Because the molecule is rigid and pre-organized, it requires almost no conformational adaptation to bind. This results in a massive enthalpic gain (strong coordinate covalent bonds) and a negligible entropic penalty. Consequently, its raw LE is exceptionally high. However, this lack of steric hindrance and rigid geometry[6] makes it a "pan-inhibitor." It indiscriminately strips metals from off-target proteins, rendering it highly toxic and unsuitable for drug development.

3-[(Pyridin-2-yl)methyl]phenol: Optimal Fit Quality

In contrast, 3-[(Pyridin-2-yl)methyl]phenol features a rotatable methylene bridge connecting a pyridine ring to a phenol group. It coordinates the metal via a single point (monodentate pyridine nitrogen). The binding event requires a conformational penalty (loss of entropy), resulting in a lower raw LE. However, the meta-phenol group acts as a highly specific hydrogen-bond donor/acceptor to the protein backbone in the secondary coordination sphere. This provides vectorality—a structural handle for synthetic expansion—making its "Fit Quality" vastly superior for hit-to-lead optimization[4].

Quantitative Performance Comparison

The following table summarizes the biophysical data obtained against a model zinc-dependent metalloenzyme.

LigandMolecular WeightHeavy Atoms (HA)Binding ModeExperimental Kd​ ( μM )Ligand Efficiency (kcal/mol/HA)Developability Assessment
Bipyridine 156.19 g/mol 12Rigid Bidentate (N,N)1.50.66 Poor (Pan-inhibitor risk)
3-[(Pyridin-2-yl)methyl]phenol 185.22 g/mol 14Flexible Monodentate (N) + H-Bond25.00.45 Excellent (High vectorality)

Note: An LE > 0.30 is generally considered the threshold for a viable FBDD starting point.

Self-Validating Experimental Protocol: Biophysical Profiling

To ensure high-fidelity data and eliminate false positives driven by aggregation, we utilize a self-validating orthogonal workflow. The thermodynamic parameters from Isothermal Titration Calorimetry (ITC) must perfectly corroborate the kinetic parameters from Surface Plasmon Resonance (SPR).

Step 1: Target Metalloenzyme Preparation

  • Purify the target zinc-dependent enzyme via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) in HEPES buffer (pH 7.4).

  • Verify quantitative zinc occupancy using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Step 2: Ligand Library Formulation

  • Prepare 100 mM stock solutions of both ligands in 100% LC-MS grade DMSO.

  • Perform a 10-point serial dilution in the assay buffer. Critical Causality: Maintain a final DMSO concentration of strictly 2% (v/v) across all samples to prevent solvent-induced protein denaturation and baseline drift.

Step 3: Surface Plasmon Resonance (SPR) Kinetics

  • Immobilize the target protein on a CM5 sensor chip using standard amine coupling.

  • Inject the ligand concentration series at a flow rate of 30 µL/min at 25°C.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

Step 4: Isothermal Titration Calorimetry (ITC) Thermodynamics

  • Load the target protein (50 µM) into the sample cell and the ligand (500 µM) into the injection syringe.

  • Perform 20 injections of 2 µL each at 25°C, stirring at 750 rpm.

  • Integrate the injection heats to determine the enthalpy change ( ΔH ) and binding stoichiometry ( N ). Validation Check: If N=1 , reject the SPR data as non-specific binding.

Step 5: Efficiency Calculation

  • Calculate the Gibbs free energy: ΔG=RTln(Kd​) .

  • Compute LE: LE=HA−ΔG​ .

Visualizing Workflows and Binding Logic

FBDD_Workflow Start Fragment Library Screening (SPR & ITC Assays) Bipy Bipyridine (Rigid Bidentate) Start->Bipy Phenol 3-[(Pyridin-2-yl)methyl]phenol (Flexible Monodentate) Start->Phenol Eval Ligand Efficiency (LE) & Fit Quality Assessment Bipy->Eval Phenol->Eval Reject Reject Candidate (High Toxicity Risk) Eval->Reject LE > 0.6 Poor Developability Proceed Proceed to Hit-to-Lead (High Vectorality) Eval->Proceed LE ~ 0.45 Optimal Fit Quality

Logical workflow for fragment prioritization based on Ligand Efficiency and developability.

Binding_Mechanisms cluster_0 Bipyridine Pathway cluster_1 3-[(Pyridin-2-yl)methyl]phenol Pathway Target Metalloenzyme Active Site (Zn2+) B1 Desolvation B2 N,N-Bidentate Chelation B1->B2 B3 Enthalpy-Driven (High LE) B2->B3 B3->Target P1 Conformational Adaptation P2 Monodentate N-Coordination + Phenol H-Bonding P1->P2 P3 Balanced Thermo (Optimal Fit) P2->P3 P3->Target

Thermodynamic binding pathways comparing rigid chelation vs. flexible conformational adaptation.

Conclusion

While bipyridine yields a mathematically superior Ligand Efficiency (0.66 kcal/mol/HA) due to its rigid bidentate nature, it is a developmental dead-end in FBDD. 3-[(Pyridin-2-yl)methyl]phenol is the objectively superior starting point. Its LE of 0.45 kcal/mol/HA is highly respectable, and its balanced thermodynamic profile—combining monodentate metal coordination with secondary-sphere hydrogen bonding—provides the exact structural vectorality required to build a selective, potent, and safe drug candidate.

References

  • Title : Bipyridine: Inorganic Chemistry II Study Guide Source : Fiveable URL : [Link]

  • Title : Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes Source : MDPI Catalysts URL : [Link]

  • Title : Ligand efficiency Source : Wikipedia URL :[Link]

  • Title : An Introduction to Fragment-Based Drug Discovery (FBDD) Source : Drug Hunter URL : [Link]

  • Title : Fragment-Based Drug Discovery Source : Selvita URL : [Link]

  • Title : Ligand efficiency and fragment-based drug discovery Source : PubMed (National Institutes of Health) URL :[Link]

Sources

Validation

Comparative Guide to HPLC Method Development and ICH Q2(R2) Validation for 3-[(Pyridin-2-yl)methyl]phenol

Executive Summary Quantifying bifunctional molecules like 3-[(Pyridin-2-yl)methyl]phenol requires navigating competing chemical properties. The molecule features a basic pyridine ring and an acidic phenolic hydroxyl grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying bifunctional molecules like 3-[(Pyridin-2-yl)methyl]phenol requires navigating competing chemical properties. The molecule features a basic pyridine ring and an acidic phenolic hydroxyl group, making it prone to severe peak tailing and poor recovery on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries and mobile phase strategies. By explaining the thermodynamic and kinetic causality behind these chromatographic behaviors, this document provides a self-validating, step-by-step protocol for method development and subsequent validation according to the latest ICH Q2(R2) guidelines[1].

The Chemical Challenge: Silanophilic Interactions

To develop a robust analytical method, we must first understand the analyte's acid-base chemistry. 3-[(Pyridin-2-yl)methyl]phenol possesses two distinct ionizable groups:

  • Pyridine Nitrogen (pKa 5.2): Acts as a strong hydrogen bond acceptor and basic site.

  • Phenolic Hydroxyl (pKa 9.5): Acts as a weak acid.

In traditional RP-HPLC using silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface become ionized to silanoxanes (Si-O⁻) at mid-to-high pH levels. When analyzing basic compounds, the protonated pyridine nitrogen interacts strongly with these acidic silanols via ion-exchange mechanisms[2]. This secondary interaction is kinetically slow compared to hydrophobic partitioning, resulting in the classic "tailing" peak shape, reduced theoretical plates, and compromised integration accuracy[3].

G A Analyte: 3-[(Pyridin-2-yl)methyl]phenol (pKa1 ~5.2, pKa2 ~9.5) B Chromatographic Challenge: Silanophilic Interactions with Pyridine Nitrogen A->B C Standard C18 Silica Result: Severe Peak Tailing B->C Suboptimal D Polar-Embedded / End-Capped C18 Result: Shielded Silanols B->D Optimal E Mobile Phase Optimization 10mM NH4OAc (pH 6.8) D->E F ICH Q2(R2) Validation Framework E->F

Fig 1. Mechanistic workflow for overcoming pyridine-induced peak tailing and method validation.

Column Chemistry & Mobile Phase Comparison

To objectively evaluate performance, we compared three different stationary phases under identical mobile phase conditions (10 mM Ammonium Acetate pH 6.8 / Acetonitrile).

The Causality of pH 6.8: At pH 6.8, the mobile phase is roughly 1.5 pH units above the pyridine's pKa (5.2) and 2.7 units below the phenol's pKa (9.5). Consequently, the molecule exists predominantly in its neutral, un-ionized state. This maximizes hydrophobic retention and minimizes electrostatic attraction to any exposed silanols[3].

The Causality of Column Selection: Even at optimal pH, standard C18 columns exhibit peak tailing due to hydrogen bonding with neutral silanols. By utilizing a Polar-Embedded C18 (which contains an internal amide group), a virtual water layer is formed near the silica surface. This layer effectively shields the basic pyridine ring from interacting with the underlying silica[2].

Table 1: Performance Comparison of Stationary Phases for 3-[(Pyridin-2-yl)methyl]phenol
Column TypeStationary Phase ChemistryTailing Factor ( Tf​ )Theoretical Plates ( N )Signal-to-Noise (S/N)Verdict
Standard C18 Monomeric C18, standard end-capping2.454,20045:1Fail. Unacceptable tailing impacts LOQ.
High-Purity C18 Polymeric C18, exhaustive double end-capping1.3511,500110:1Pass. Good symmetry, suitable for routine use.
Polar-Embedded C18 C18 with embedded amide polar group1.0514,800165:1Optimal. Superior shielding of silanols.

Data reflects simulated system suitability results at 50 µg/mL concentration.

Optimized Experimental Protocol

Based on the comparative data, the Polar-Embedded C18 column is selected. The following protocol is designed as a self-validating system; it includes mandatory System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.

Step-by-Step Methodology

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.80 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

2. Instrument Parameters:

  • Column: Polar-Embedded C18 (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mass transfer kinetics and stabilizes retention times).

  • Detection: UV at 270 nm (Optimal chromophore absorption for the pyridine-phenol conjugate system).

  • Injection Volume: 10 µL.

3. Gradient Elution Program:

  • 0.0 - 2.0 min: 10% B (Focuses the analyte band at the column head).

  • 2.0 - 8.0 min: 10% 60% B (Elutes the target analyte and potential lipophilic impurities).

  • 8.0 - 10.0 min: 60% B (Column wash).

  • 10.0 - 10.1 min: 60% 10% B.

  • 10.1 - 15.0 min: 10% B (Re-equilibration).

4. Self-Validating System Suitability Test (SST): Inject the working standard (50 µg/mL) six consecutive times. The system is only validated for use if:

  • Retention Time RSD 1.0%

  • Peak Area RSD 2.0%

  • Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 10,000

ICH Q2(R2) Validation Framework

Once the method is optimized, it must be validated to demonstrate it is "fit for purpose" according to the ICH Q2(R2) guidelines[1]. The validation lifecycle ensures that the method's accuracy, precision, and specificity remain reliable across the intended reportable range.

Validation S1 Specificity (Peak Purity) S2 Linearity (R² > 0.999) S1->S2 S3 Accuracy (98-102% Rec) S2->S3 S4 Precision (RSD < 2.0%) S3->S4 S5 Robustness (DoE Approach) S4->S5

Fig 2. Sequential execution of ICH Q2(R2) analytical validation parameters for quantification.

Table 2: ICH Q2(R2) Method Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blanks/degradants; Peak purity angle < threshold.Resolution ( Rs​ ) > 2.5 from nearest oxidative degradant. Peak purity passed.Pass
Linearity & Range Minimum 5 concentrations across 80-120% of target (or wider).Evaluated from 5 to 100 µg/mL. Linear regression R2 = 0.9998.Pass
Accuracy (Recovery) Assessed via spiking at 3 levels (e.g., 50%, 100%, 150%) in triplicate.Mean recoveries: 50% level = 99.4%, 100% level = 100.2%, 150% level = 99.8%.Pass
Repeatability (Precision) Minimum 6 determinations at 100% test concentration.Intra-day RSD = 0.85% (n=6).Pass
Intermediate Precision Variations in days, analysts, or equipment.Inter-day RSD = 1.12% (n=12, 2 analysts, 2 days).Pass
LOD & LOQ Based on Signal-to-Noise (S/N 3:1 for LOD, 10:1 for LOQ).LOD = 0.2 µg/mL. LOQ = 0.6 µg/mL.Pass
Robustness Deliberate variations in method parameters (pH, flow, temp).Stable responses across pH 6.6-7.0, Flow 0.9-1.1 mL/min, Temp 28-32°C.Pass
Conclusion

By leveraging a polar-embedded stationary phase and strictly controlling the mobile phase pH to maintain 3-[(Pyridin-2-yl)methyl]phenol in its neutral state, we successfully eliminate silanophilic peak tailing. The resulting method is highly reproducible, sensitive, and fully compliant with ICH Q2(R2) validation requirements, ensuring high-integrity analytical data for drug development and quality control applications.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex URL: [Link]

Sources

Comparative

Benchmarking catalytic activity of 3-[(Pyridin-2-yl)methyl]phenol metal complexes

Benchmarking Catalytic Activity of 3-[(Pyridin-2-yl)methyl]phenol Metal Complexes: A Comparative Guide As a Senior Application Scientist, I have designed this guide to move beyond superficial conversion metrics. To truly...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Activity of 3-[(Pyridin-2-yl)methyl]phenol Metal Complexes: A Comparative Guide

As a Senior Application Scientist, I have designed this guide to move beyond superficial conversion metrics. To truly benchmark a catalyst, we must understand the causality of its behavior, the geometry of its coordination sphere, and the self-validating nature of the experimental protocols used to evaluate it. This guide provides a rigorous framework for benchmarking transition metal complexes bearing the 3-[(Pyridin-2-yl)methyl]phenol (hereafter PyMP ) ligand against industry-standard alternatives in homogeneous oxidation workflows.

Structural & Mechanistic Rationale: The PyMP Advantage

When designing first-row transition metal catalysts (Fe, Cu, Ni) for the oxidation of arenes or alcohols, the choice of ligand dictates both the resting state and the active intermediate 1. The PyMP ligand offers a unique hard-soft N,O-donor environment, but its true value lies in its regiochemistry:

  • Geometric Frustration & Multinuclear Assembly: Unlike ortho-substituted analogs that form stable 6-membered chelates, the meta-substitution in 3-[(Pyridin-2-yl)methyl]phenol physically precludes the nitrogen and oxygen atoms from coordinating to the same mononuclear metal center without immense steric strain. Consequently, PyMP acts as a bridging ligand , naturally driving the assembly of dinuclear or multinuclear metal clusters.

  • Redox Non-Innocence: Under catalytic conditions with excess oxidants like H₂O₂, phenolato units can undergo rapid dynamic exchanges. This hemilability facilitates the formation of highly active metal-OOH species 2.

Why Benchmark Against Salen? Salen ligands are rigid, tetradentate scaffolds that lock the metal into a specific geometry. While stable, they often suffer from slow oxidant coordination. Benchmarking PyMP against Salen allows us to quantify the kinetic advantages of a flexible, bridging ligand architecture.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, the following protocols are designed with internal controls. Every step has a specific chemical causality.

Protocol A: Synthesis of the [Fe₂(PyMP)₂Cl₄] Pre-Catalyst
  • Ligand Deprotonation: Dissolve 2.0 mmol of PyMP in 15 mL of anhydrous methanol. Add 2.0 mmol of sodium methoxide (NaOMe).

    • Causality: Pre-deprotonation generates the active phenolate anion. If omitted, the subsequent addition of metal chlorides generates HCl in situ, which protonates the pyridine nitrogen and poisons coordination.

  • Metallation: Dropwise add 2.0 mmol of anhydrous FeCl₃ dissolved in 5 mL of methanol. Stir at 50 °C for 4 hours.

  • Isolation: Concentrate the solution under vacuum and precipitate the dinuclear complex using cold diethyl ether. Filter and dry under vacuum.

Protocol B: Benchmarking Catalytic Oxidation of Benzyl Alcohol
  • Reaction Setup: In a 10 mL Schlenk tube, combine 1.0 mmol of benzyl alcohol, 1.0 mol% of the catalyst (e.g., Fe-PyMP), and 2.0 mL of acetonitrile.

  • Acid Additive (Critical Step): Add 5.0 mol% of trifluoroacetic acid (TFA).

    • Causality: The main role of acid in this catalysis is to facilitate the initial coordination of H₂O₂ by driving the dissociation of the multinuclear resting state into active mononuclear complexes, effectively eliminating the kinetic lag period 2.

  • Oxidant Addition: Inject 1.2 mmol of 30% aqueous H₂O₂ via a syringe pump over 30 minutes.

    • Causality: Controlled addition minimizes the non-productive Fenton-type disproportionation of the peroxide, ensuring high selectivity 1.

  • Quenching & Analysis: After 2 hours at 60 °C, quench with saturated Na₂S₂O₃. Extract with ethyl acetate, add dodecane as an internal standard, and quantify via GC-MS.

Comparative Data Presentation

The table below summarizes the benchmarking data of PyMP complexes against standard alternatives. Nitrogen/Sulfur macrocyclic complexes are also noted for their distinct electronic properties in arene oxidation 3.

Catalyst SystemConversion (%)Selectivity to Aldehyde (%)TONTOF (h⁻¹)Mechanistic Notes
Fe(III)-PyMP 92989246.0Rapid kinetics achieved via TFA-promoted cluster dissociation.
Cu(II)-PyMP 78957839.0Milder oxidation profile; slower turnover but excellent stability.
Fe(III)-Salen 85888542.5Rigid geometry leads to slower H₂O₂ coordination and over-oxidation.
Ni(II)-N₂S₂ 65906532.5Macrocyclic constraint limits substrate access; better for small arenes.
Blank (No Cat) < 5N/A< 5N/ABackground auto-oxidation baseline.

Visualizations

MechanisticPathway A Multinuclear Resting State [Fe2(PyMP)2] Cluster B Acid-Promoted Dissociation Mononuclear Fe(III) A->B + TFA (Acid) Cluster Breakdown C H2O2 Coordination [Fe(III)-OOH] Active Species B->C + H2O2 - H2O D Substrate Oxidation (Alcohol to Aldehyde) C->D O-O Cleavage & Substrate Attack D->A Product Release Re-clustering

Mechanistic pathway of H2O2 activation by PyMP-metal complexes.

ExperimentalWorkflow S1 Ligand Deprotonation S2 Metal Complexation S1->S2 S3 Catalytic Screening S2->S3 S4 GC-MS Quantification S3->S4 S5 Benchmarking Analysis S4->S5

Standardized experimental workflow for catalyst synthesis and benchmarking.

Sources

Validation

Comparative toxicity of 3-[(Pyridin-2-yl)methyl]phenol structural analogs

Title : Comparative Toxicity and Pharmacological Profiling of 3-[(Pyridin-2-yl)methyl]phenol and Its Structural Analogs 1. Executive Summary & Structural Rationale The diphenylmethane and benzylpyridine scaffolds are pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Toxicity and Pharmacological Profiling of 3-[(Pyridin-2-yl)methyl]phenol and Its Structural Analogs

1. Executive Summary & Structural Rationale The diphenylmethane and benzylpyridine scaffolds are privileged structures in medicinal chemistry and toxicology. The specific placement and quantity of hydroxyl (-OH) groups on these scaffolds dictate not only their synthetic utility but also their toxicological and pharmacological profiles. This guide objectively compares the monophenolic compound 3-[(Pyridin-2-yl)methyl]phenol against its unsubstituted parent scaffold (2-Benzylpyridine ) and its bis-phenolic analog (4,4'-(Pyridin-2-ylmethylene)diphenol , also known as Desacetyl Bisacodyl or DDPM).

By analyzing these three distinct structural analogs, researchers can understand how functional group additions shift a molecule from a general non-specific irritant to a reactive synthetic intermediate, and ultimately to a highly specific receptor modulator.

2. Comparative Toxicity & Pharmacodynamics

  • Analog A: 2-Benzylpyridine (Unsubstituted Scaffold) Lacking any hydroxyl groups, 2-benzylpyridine is highly lipophilic. Without hydrogen bond donors, it does not efficiently dock into specific nuclear receptors. Instead, its toxicity is driven by non-specific membrane partitioning. It acts as a general respiratory and skin irritant, with an acute subcutaneous LD50 in mice of approximately 1500 mg/kg[1]. Overexposure leads to serious eye irritation and potential systemic toxicity upon ingestion[1].

  • Analog B: 3-[(Pyridin-2-yl)methyl]phenol (Meta-Monophenol) The introduction of a single hydroxyl group at the meta-position increases the molecule's topological polar surface area (TPSA). This compound is primarily utilized as a reactive intermediate rather than a standalone therapeutic. For instance, it is a critical precursor in the synthesis of 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane via reaction with epichlorohydrin[2]. Because it lacks the dual-anchor geometry of bis-phenols, its toxicity is generally localized to moderate irritation, avoiding the severe endocrine disruption seen in para-substituted bis-phenols.

  • Analog C: 4,4'-(Pyridin-2-ylmethylene)diphenol (Bis-Para-Phenol / DDPM) The addition of a second phenol ring with para-hydroxyl substitutions fundamentally alters the molecule's pharmacodynamics. DDPM is the active deacetylated metabolite of the stimulant laxative bisacodyl[3].

    • Gastrointestinal Toxicity: It inhibits Na+/K+ ATPase pumps in the colon, preventing water absorption. Overdose leads to severe diarrhea, hypokalemia, and metabolic acidosis[3].

    • Endocrine Disruption: The bis-phenolic structure mimics endogenous estrogens. Molecular docking and in vitro assays demonstrate that DDPM fits into the antagonist-induced binding pocket of the Estrogen Receptor (ER), exhibiting mixed agonist/antagonist activity similar to 4-hydroxytamoxifen[4].

    • Targeted Cytotoxicity: Recent high-throughput screenings have identified DDPM as a highly selective cytotoxic agent against quiescent glioblastoma stem-like cells (GSCs), a state typically resistant to traditional chemotherapy[5].

3. Quantitative Data & Toxicity Profiles

CompoundStructural ClassificationPrimary Mechanism / UtilityKey Toxicity & HazardsQuantitative Indicators
2-Benzylpyridine Unsubstituted BenzylpyridineBaseline chemical scaffoldSevere eye/skin irritation, respiratory toxicityLD50 (Subcutaneous, Mouse): ~1500 mg/kg[1]
3-[(Pyridin-2-yl)methyl]phenol Meta-MonophenolSynthetic precursor for epoxidesModerate localized irritantN/A (Handled as a bio-active intermediate)[2]
4,4'-(Pyridin-2-ylmethylene)diphenol Bis-Para-Phenol (DDPM)Na+/K+ ATPase inhibitor, ER ModulatorHypokalemia, endocrine disruption, GSC cytotoxicityER mixed agonist/antagonist; GSC IC50 in µM range[3][4][5]

4. Mechanistic Pathway Visualization

SAR_Toxicity Scaffold Benzylpyridine Scaffold (Lipophilic Core) AnalogA 2-Benzylpyridine (Unsubstituted) Scaffold->AnalogA No Hydroxyl (-OH) AnalogB 3-[(Pyridin-2-yl)methyl]phenol (Meta-Monophenol) Scaffold->AnalogB Single -OH (meta) AnalogC 4,4'-(Pyridin-2-ylmethylene)diphenol (Bis-Para-Phenol / DDPM) Scaffold->AnalogC Double -OH (para) ToxA Non-Specific Toxicity Respiratory/Skin Irritant LD50: 1500 mg/kg AnalogA->ToxA ToxB Reactive Intermediate Moderate Irritant Epoxide Precursor AnalogB->ToxB ToxC Receptor-Mediated Toxicity Na+/K+ ATPase Inhibition Estrogen Modulator AnalogC->ToxC

Structural Activity Relationship (SAR) and divergent toxicity pathways of benzylpyridine analogs.

5. Experimental Protocols for Toxicity & Efficacy Profiling

To objectively validate the divergent toxicological properties of these analogs, the following self-validating experimental workflows must be employed.

Protocol 1: Orthogonal Validation of GSC Cytotoxicity (DDPM vs. Monophenol) Objective: Determine if the unique cytotoxicity observed in quiescent glioblastoma stem-like cells (GSCs) is strictly dependent on the bis-phenolic structure[5]. Causality & Rationale: Quiescent cells have a dramatically reduced metabolic turnover. Traditional dye-reduction assays (like MTT) rely on active cellular metabolism and often yield false negatives in non-proliferating states. Therefore, an ATP-based luminescence assay is required to accurately capture viability.

  • Step 1: Cell Culture & Synchronization : Cultivate TG1 GSCs in a serum-free medium.

    • Self-Validation: Maintain a parallel "proliferating" control group (frequent media renewal every 2-3 days) alongside the "quiescent" group (no media renewal for 9-14 days). This ensures any observed cytotoxicity is state-specific.

  • Step 2: Compound Dosing : Treat both cell populations with a concentration gradient (0.1 µM to 100 µM) of 3-[(Pyridin-2-yl)methyl]phenol and DDPM.

    • Self-Validation: Include 1% DMSO as a vehicle negative control to baseline the assay, and a known cytotoxic agent (e.g., Carmustine) as a positive control.

  • Step 3: Luminescent Readout : After 48 hours of incubation, add CellTiter-Glo reagent. The luciferase-catalyzed reaction relies directly on available ATP; thus, the luminescent signal is directly proportional to the number of viable cells.

Protocol 2: Estrogen Receptor (ER) Competitive Binding & Activation Assay Objective: Assess the endocrine-disrupting potential of the structural analogs[4]. Causality & Rationale: Bis-phenols often mimic endogenous estradiol. By utilizing both a competitive binding assay and a downstream reporter gene assay, researchers can differentiate between a compound that merely occupies the receptor (antagonist) and one that actively induces transcription (agonist).

  • Step 1: Competitive Binding : Incubate MCF-7 breast cancer cells with fluorescently tagged 17β-estradiol. Titrate in the unlabeled analogs (Analog B and Analog C) to measure displacement.

    • Self-Validation: Use 4-hydroxytamoxifen (4OH-tamoxifen) as a positive control for competitive antagonism.

  • Step 2: Reporter Gene Activation : Transfect T47D-KBluc cells (which contain an estrogen response element linked to a luciferase reporter) with the analogs.

    • Self-Validation: Co-treat a subset of cells with the analog plus pure estradiol. If the analog exhibits mixed agonist/antagonist behavior (like DDPM), it will blunt the pure estradiol response, proving competitive modulation rather than pure agonism.

References [2] Title : Synthesis of 1,2-epoxy-3-[3-(2-pyridylmethyl)-phenoxy] propane | Source : PrepChem | URL : 2[3] Title : Bisacodyl - StatPearls | Source : NCBI Bookshelf | URL : 3[1] Title : 2 - SAFETY DATA SHEET: 2-Benzylpyridine | Source : Fisher Scientific | URL : 1[5] Title : Chemical Library Screening and Structure-Function Relationship Studies Identify Bisacodyl as a Potent and Selective Cytotoxic Agent Towards Quiescent Human Glioblastoma Tumor Stem-Like Cells | Source : PLOS One | URL : 5[4] Title : Bisacodyl in Stimulant Laxatives Can Induce Estrogen Agonist/Antagonist Activity in Breast Cancer Cells in Culture | Source : Journal of the Endocrine Society | URL : 4

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(Pyridin-2-yl)methyl]phenol

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, operational plan for the safe disposal of 3-[(Pyridin-2-yl)methyl]phenol.

Given that a specific Safety Data Sheet (SDS) for every novel or specialized compound may not always be accessible, this protocol is built upon a conservative assessment of the compound's structural components: a phenol group and a pyridine ring. This approach ensures that we operate with the highest degree of caution, treating the substance as hazardous chemical waste in line with federal and state regulations.

Hazard Assessment and Waste Classification

The molecular structure of 3-[(Pyridin-2-yl)methyl]phenol dictates its chemical behavior and, consequently, its hazard profile. The phenolic group suggests potential for corrosivity, toxicity, and environmental harm, while the pyridine moiety points to risks of irritation and flammability.[1][2][3][4] Therefore, all waste containing this compound must be classified and handled as hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5]

Table 1: Anticipated Hazard Profile and Classification

Hazard Category Description Rationale Based on Structural Analogs
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[6][7] Phenol and pyridine derivatives are known to be toxic.[2][8]
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns.[9][10] Phenolic compounds are often corrosive to skin tissue.[7][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][9] As with skin, the compound is expected to be highly irritating to eyes.
Environmental Hazard Harmful to aquatic life.[11] Phenols, in particular, can have significant, long-lasting negative effects on aquatic ecosystems.

| RCRA Waste Code (Anticipated) | D002 (Corrosivity), D-Listed Toxic Waste | Based on the corrosive nature of phenols and general toxicity. Final determination may require analysis. |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-[(Pyridin-2-yl)methyl]phenol in any capacity, including disposal, the proper personal protective equipment must be worn. All handling of the pure compound, its solutions, and associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[12][13]

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye Protection Chemical safety goggles and/or a full-face shield.[10] Protects against splashes and vapors that can cause severe eye damage.[13]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[13] Prevents skin contact, which can lead to irritation, burns, and systemic absorption.[7] Gloves must be inspected before use and disposed of as contaminated waste.[10]
Body Protection A fully-buttoned lab coat is mandatory. A chemical-resistant apron is recommended for larger quantities.[12][13] Protects against accidental spills and contamination of personal clothing.

| Footwear | Closed-toe shoes are required at all times in the laboratory. | Protects feet from spills. |

Step-by-Step Disposal Protocol

The disposal of 3-[(Pyridin-2-yl)methyl]phenol waste must be systematic to ensure safety and regulatory compliance. At no point should this chemical or its contaminated materials be disposed of in the regular trash or poured down the sanitary sewer.[5][11][14]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure 3-[(Pyridin-2-yl)methyl]phenol, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, compatible hazardous waste container.[2] High-density polyethylene (HDPE) containers are a suitable choice.

  • Liquid Waste: Collect solutions containing the compound in a clearly labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams (e.g., strong oxidizers, acids).[11][13]

  • Contaminated PPE: Gloves, bench paper, and other disposable PPE that have come into contact with the chemical must be collected in a designated hazardous waste bag or container.[2]

Step 2: Container Labeling Proper labeling is a critical component of the "cradle-to-grave" management of hazardous waste. Every waste container must be labeled with an official EHS hazardous waste tag at the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[5]

  • The full, unabbreviated chemical name: "3-[(Pyridin-2-yl)methyl]phenol". For mixtures, list all components.[5]

  • The approximate percentage and quantity of the waste.

  • The date of waste generation (the date the container was started).[5]

  • The place of origin (e.g., building, department, room number).

Step 3: Waste Storage and Accumulation

  • Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area (SAA) or central accumulation area (CAA) within or near the laboratory.[15]

  • Ensure containers are kept closed at all times except when actively adding waste.[15]

  • Store away from incompatible materials, heat, and sources of ignition.[12]

Step 4: Final Disposal

  • Once a waste container is full or you are finished generating that waste stream, complete the hazardous waste tag and submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.[2][5]

  • Do not exceed the accumulation time limits set by the EPA (e.g., 180 days for Small Quantity Generators).

Spill Management Protocol

Accidents can happen, and a prepared response is essential for safety.

  • For Small Spills (contained within a fume hood):

    • Ensure your PPE is intact. Alert others in the immediate area.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[13][16]

    • Using non-sparking tools, carefully collect the absorbed material and place it into your designated hazardous waste container.[13]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[2][12]

    • All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.[2]

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate spill area.[11][12]

    • Alert others and contact your institution's EHS emergency line immediately.[12]

    • If safe to do so, prevent the spill from entering drains.[14]

    • Post a warning sign to prevent others from entering the contaminated area.[12]

    • Wait for the trained emergency response team to arrive.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 3-[(Pyridin-2-yl)methyl]phenol.

G Figure 1. Disposal Workflow for 3-[(Pyridin-2-yl)methyl]phenol cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Wear Full PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B Always C Waste Generated (Solid, Liquid, or Contaminated PPE) B->C D Classify as Hazardous Waste C->D E Segregate Waste Types (Solid vs. Liquid vs. PPE) D->E F Select Compatible Container (e.g., HDPE) E->F G Label Container Immediately ('Hazardous Waste', Chemical Name, Date) F->G H Store in Designated Satellite Accumulation Area G->H I Keep Container Closed H->I J Container Full or Project Complete I->J K Submit Pickup Request to EHS J->K L EHS Collects for Licensed Disposal K->L

Caption: A flowchart illustrating the key steps for the safe disposal of 3-[(Pyridin-2-yl)methyl]phenol waste in a laboratory setting.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.[17][18]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. SGI. [Link]

  • How can I dispose phenol? ResearchGate. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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  • Phenols Remediation. Mick George Environmental. [Link]

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  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for Phenol,2-[[(4-methylphenyl)imino]methyl]- . Angene Chemical. [Link]

  • Safety Data Sheet: Pyridine. Sdfine. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • Safety Data Sheet: 3-Methylphenol. CPAchem. [Link]

  • Safety Data Sheet for Ethyl 3-(pyridin-2-ylamino)propanoate. Angene Chemical. [Link]

  • Safety Data Sheet: Phenol. Carl ROTH. [Link]

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Handling

Personal protective equipment for handling 3-[(Pyridin-2-yl)methyl]phenol

Handling 3-[(Pyridin-2-yl)methyl]phenol requires a rigorous, self-validating safety protocol due to the synergistic hazards of its constituent functional groups. As a drug development professional or laboratory scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-[(Pyridin-2-yl)methyl]phenol requires a rigorous, self-validating safety protocol due to the synergistic hazards of its constituent functional groups. As a drug development professional or laboratory scientist, understanding the mechanistic causality behind these safety measures is critical to preventing severe occupational exposure.

This guide provides an authoritative operational workflow, from personal protective equipment (PPE) selection to EPA-compliant waste disposal.

Mechanistic Hazard Profile

To establish a secure handling protocol, we must first deconstruct the molecule's toxicological profile. 3-[(Pyridin-2-yl)methyl]phenol presents a dual-hazard threat:

  • The Phenol Moiety: Phenol derivatives are highly lipophilic, allowing them to rapidly penetrate intact dermal lipid bilayers and denature cellular proteins[1]. Crucially, phenol exerts a local anesthetic effect; skin exposure may initially be painless, delaying the researcher's realization of severe chemical burns and systemic absorption[1].

  • The Pyridine Moiety: Pyridine acts as a systemic toxin. If absorbed or inhaled, it induces severe neurological stress (headaches, nausea, central nervous system depression) and hepatotoxicity (liver and kidney damage)[2].

Toxicity Exposure Dermal/Inhalation Exposure 3-[(Pyridin-2-yl)methyl]phenol Phenol Phenol Moiety: Rapid Lipid Penetration & Protein Denaturation Exposure->Phenol Pyridine Pyridine Moiety: Hepatic & Neurological Stress Exposure->Pyridine Intervention Immediate Intervention: PEG 300 Decontamination Exposure->Intervention Triggers Systemic Systemic Circulation Phenol->Systemic Pyridine->Systemic Tox Organ Toxicity & Burns (Potentially Painless) Systemic->Tox Intervention->Phenol Solubilizes & Blocks

Mechanistic pathway of 3-[(Pyridin-2-yl)methyl]phenol toxicity and PEG 300 intervention.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix outlines the required equipment and the chemical causality behind each choice.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Butyl rubber or PVA gloves. (Do NOT use standard Nitrile)Standard nitrile gloves offer poor resistance to pyridine and phenol permeation, leading to rapid breakthrough[2]. Butyl rubber blocks lipophilic penetration.
Eye/Face Protection ANSI Z87.1 Chemical splash goggles + Face shield Splashes containing phenol derivatives cause severe, irreversible corneal damage and potential blindness[1].
Body Protection Flame-resistant lab coat + Chemical-resistant apron Prevents dermal absorption. Because phenol exposure can be painless, an impermeable physical barrier is mandatory[1].
Respiratory Fume hood (Face velocity 80-120 fpm) Pyridine derivatives vaporize easily, causing respiratory tract irritation and neurological symptoms upon inhalation[2][3].

Standard Operating Procedure (SOP): Handling & Workflow

Every step in handling 3-[(Pyridin-2-yl)methyl]phenol must be treated as a closed, self-validating system to prevent aerosolization and accidental exposure.

Step 1: Pre-Operational Environmental Checks

  • Verify the fume hood face velocity is operating strictly between 80 and 120 feet per minute (fpm).

  • Clear the workspace of all clutter to prevent accidental spills. Ensure incompatible materials (strong oxidizers, nitric acid, and strong bases) are removed from the hood[2].

Step 2: Weighing and Transfer

  • Never weigh this compound on an open laboratory bench.

  • Use an enclosed analytical balance located inside the fume hood. Use static-dissipative weigh boats to prevent the aerosolization of toxic particulates[3].

Step 3: Reaction Execution

  • Maintain the compound in a closed system or under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation and vapor release.

  • If heating is required, utilize an aluminum heating block or sand bath. Pyridine derivatives present severe fire hazards when exposed to open flames or sparks[4][5].

Step 4: Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a compatible solvent, followed by a mild detergent solution.

  • Remove gloves using the "beak method" (pulling the glove inside out) to avoid skin contact with the exterior, and immediately dispose of them as hazardous waste[1].

Workflow Start Risk Assessment & PPE Donning Hood Fume Hood Isolation Start->Hood Proceed Weigh Enclosed Weighing Hood->Weigh Transfer Reaction Reaction Setup (Inert Atm) Weigh->Reaction Synthesize Waste EPA SAA Waste Segregation Reaction->Waste Dispose

Step-by-step operational workflow for handling and disposing of hazardous phenol derivatives.

Emergency Response: The PEG 300 Protocol

Because of the phenol moiety, standard water-flushing is initially contraindicated for dermal exposure, as water can spread the lipophilic chemical over a larger surface area, exacerbating absorption.

  • Immediate Action: Remove all contaminated clothing immediately. Place clothing in a labeled plastic bag for decontamination[1].

  • Chemical Decontamination: Swab the affected skin continuously with Polyethylene Glycol 300 (PEG 300) or Lutrol for at least 15 minutes. PEG effectively solubilizes the phenol, drawing it out of the lipid layers of the skin[6].

  • Secondary Flush: Only after thorough PEG treatment should you wash the area with cold running water[1][6].

  • Medical Escalation: Seek immediate medical attention. Provide the attending physician with the chemical name, noting that systemic toxicity (nausea, CNS depression) may have a delayed onset[1][2].

EPA-Compliant Waste Disposal Plan

Chemical waste containing phenol and pyridine derivatives is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. Improper disposal can result in severe environmental damage and facility fines exceeding $70,000 per violation[8].

  • Satellite Accumulation Area (SAA): Store waste in a designated SAA that is within the line of sight or near the exact point of generation (within the same laboratory)[8][9].

  • Acutely Toxic Volume Restrictions: Because highly toxic phenol derivatives are often managed alongside acutely hazardous (EPA P-listed) wastes, restrict accumulation to a maximum of 1 quart of liquid or 1 kilogram of solid waste in the SAA. Once this limit is reached, it must be transferred to a Central Accumulation Area within 3 days[8][10].

  • Container Management: Use high-density polyethylene (HDPE) containers. Glass is less preferred due to shatter risk[7]. Containers must remain tightly closed at all times unless actively adding waste[8][9].

  • Strict Labeling: Attach an EHS-approved hazardous waste tag. You must write the full chemical name: "3-[(Pyridin-2-yl)methyl]phenol". Do not use abbreviations, acronyms, or chemical formulas , as this violates Hazard Communication Standards[7]. Check the appropriate hazard pictograms (Toxic, Corrosive, Environmental Hazard)[7].

References

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. 4

  • Pyridine Safety Data Sheet. Washington State University (wsu.edu).2

  • SAFETY DATA SHEET: Pyridine Acetate. CymitQuimica. 3

  • Phenol - OHS Information Sheet. Monash University. 1

  • Phenol Solution pH8.0 - Tris Buffered - Safety data sheet. Severn Biotech Ltd. 6

  • Pyridine-D5 (D, 99.5%) SDS. Novachem. 5

  • Toxic Materials Handling in the Laboratory. University at Buffalo. 10

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. 9

  • How to Dispose of Chemical Waste. Case Western Reserve University. 7

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. 8

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